Acrylophenone

Catalog No.
S516117
CAS No.
768-03-6
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylophenone

CAS Number

768-03-6

Product Name

Acrylophenone

IUPAC Name

1-phenylprop-2-en-1-one

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

KUIZKZHDMPERHR-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CC=CC=C1

solubility

Soluble in DMSO

Synonyms

3-Oxo-3-phenylpropene; 3 Oxo 3 phenylpropene; 3Oxo3phenylpropene; Phenyl vinyl ketone; Phenylvinyl ketone; Phenylvinylketone;

Canonical SMILES

C=CC(=O)C1=CC=CC=C1

The exact mass of the compound Acrylophenone is 132.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174109. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-phenylprop-2-en-1-one properties and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identity and Properties

1-Phenylprop-2-en-1-one, commonly known as Acrylophenone, is a simple chalcone derivative characterized by an α,β-unsaturated ketone system [1]. Its fundamental structure underpins its chemical reactivity and biological activity.

The table below summarizes its key physicochemical data:

Property Value / Description Source
CAS Registry Number 768-03-6 [2]
Molecular Formula C₉H₈O [3] [2]
Molecular Weight 132.16 g/mol [3] [2]
Physical State Clear, colorless to pale yellow oil [4] [2]
Density 0.996 g/mL [5] [4]
Boiling Point 202.6 ± 13.0 °C (at 760 mmHg) [3] [4]
Flash Point 73.7 ± 14.8 °C [3]
Log P (Octanol/Water) 1.88 [5] [3]
Refractive Index 1.525 [3]
Solubility Slightly soluble in chloroform, ethyl acetate [4] [2]

Safety and Handling Guidelines

Proper handling is crucial due to the compound's reactivity and toxicity. Key safety information includes:

  • Hazard Statements: Poses risks if swallowed, causes skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) [2].
  • Safe Handling: Must be used in a chemical fume hood. Personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and safety goggles is mandatory [3].
  • Storage: Store in tightly closed vessels under an inert atmosphere at -20°C to ensure stability [3] [2].
  • Toxicity Data: An intraperitoneal LD₅₀ of 26 mg/kg in mice indicates high acute toxicity [3]. It has been reported as a questionable carcinogen with experimental tumorigenic data [3] [2].

Applications in Drug Discovery & Experimental Protocols

The α,β-unsaturated carbonyl system serves as a Michael acceptor, enabling covalent bonding with nucleophiles like cysteine thiols in biological peptides and proteins [1]. This electrophilic property is key to its bioactivity and role in medicinal chemistry.

Tubulin Polymerization Inhibition & Anticancer Activity

Pyrazole–chalcone conjugates based on the 1-phenylprop-2-en-1-one scaffold were designed, synthesized, and evaluated as tubulin polymerization inhibitors [6].

  • Synthetic Protocol:
    • Intermediate 4: 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier-Haack reaction (using POCl₃ and DMF) from a precursor pyrazole [6].
    • Final Conjugates (5a–r): Intermediate 4 underwent Claisen–Schmidt condensation with various substituted acetophenones to yield the final (E)-configured chalcone conjugates [6].
  • Characterization: All compounds were characterized by FT-IR, ¹H NMR, ¹³C NMR, and ESI-MS. The trans-configuration of the α,β-unsaturated ketone was confirmed by a coupling constant (J) of ~15.6 Hz between the vinylic protons [6].
  • Biological Evaluation:
    • Cytotoxicity Assay (MTT Assay): Compounds were evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell line (HEK-293T [6]).
    • Lead Compound (5o): Exhibited excellent cytotoxicity with IC₅₀ values of 2.13 µM (MCF-7), 4.34 µM (SiHa), and 4.46 µM (PC-3) and did not show significant toxicity to HEK cells [6].
    • Molecular Docking: Studies confirmed that these conjugates bind to the colchicine-binding site of tubulin (PDB: 3E22), inhibiting polymerization [6].
Activation of the Keap1/Nrf2-ARE Pathway

Chalcones can activate the Keap1/Nrf2-ARE pathway, a key pharmacological target for chronic diseases like cancer and neurodegenerative disorders [1]. The mechanism involves the α,β-unsaturated carbonyl group forming a covalent bond with cysteine thiols on the Keap1 protein.

G Compound Chalcone (Electrophile) Keap1 Keap1 Protein (With reactive Cysteines) Compound->Keap1 1. Michael Addition Complex2 Modified Keap1 (Dissociated from Nrf2) Keap1->Complex2 2. Conformational Change Complex1 Keap1-Nrf2 Complex (Nrf2 ubiquitinated & degraded) Nrf2 Nrf2 Complex1->Nrf2 3. Nrf2 Stabilization & Release Nrf2_Nuc Nrf2 (Translocates to Nucleus) Nrf2->Nrf2_Nuc 4. Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE 5. Binds TargetGenes Expression of Antioxidant, Detoxification, and Anti-inflammatory Genes ARE->TargetGenes 6. Activates Transcription

Diagram of the Keap1/Nrf2-ARE pathway activation by chalcones. The electrophilic chalcone modifies Keap1, leading to Nrf2-driven gene expression.

Key Characteristics Summary

  • Chemical Core: Serves as a fundamental building block for complex chalcone derivatives in medicinal chemistry [6] [1].
  • Mechanism of Action: Primarily functions as an electrophile, enabling covalent modification of biological targets via Michael addition [1].
  • Multifaceted Bioactivity: Demonstrating potential in anticancer research through tubulin inhibition and in cytoprotection through Nrf2 pathway activation [6] [1].
  • Handling Criticality: Requires stringent safety protocols due to high reactivity, toxicity, and temperature sensitivity [3] [4].

References

acetophenone formaldehyde amine hydrochloride synthesis acrylophenone

Author: Smolecule Technical Support Team. Date: February 2026

The Synthesis of Acrylophenone

The synthesis of this compound is achieved via a Mannich reaction, which involves the reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a Mannich base intermediate. This intermediate can then undergo dehydrohalogenation or be used directly, as its chemical structure permits in situ formation of the α,β-unsaturated ketone moiety—the core structure of this compound [1] [2] [3].

The logical workflow and chemical relationship between the starting materials, the intermediate, and the final product are illustrated below.

G Acetophenone Acetophenone MannichBase Mannich Base Intermediate (1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochloride) Acetophenone->MannichBase Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->MannichBase Mannich Reaction AmineHCl Amine Hydrochloride AmineHCl->MannichBase Mannich Reaction This compound This compound MannichBase->this compound Dehydrohalogenation (or in situ) Application Antifungal Agent or Polymer Comonomer This compound->Application

Synthesis workflow for this compound via a Mannich base intermediate.

Detailed Experimental Protocols

You can execute the core Mannich reaction synthesis using either conventional heating or microwave irradiation. The following tables detail the reagents and specific conditions for each method.

Table 1: Reagents for Conventional Synthesis [2]

Reagent Role in Reaction Typical Quantity (mmol)
Acetophenone (or derivative) Substrate with active hydrogen 10-17 mmol
Paraformaldehyde Source of formaldehyde 20-34 mmol
Dimethylamine hydrochloride Amine component 10-17 mmol
Acetic Acid Reaction solvent & catalyst 25-43 mL

Table 2: Synthesis Method Comparison [2]

| Compound (Ar Group) | Conventional Method | Microwave Method | | :--- | :--- | :--- | | | Time (hours) | Yield (%) | Conditions (Power, Time) | Yield (%) | | C₆H₅- | 24 | 62 | 70W, 60 min | 24 | | 4-ClC₆H₄- | 24 | 25 | 70W, 10 min | 33 | | 4-FC₆H₄- | 24 | 66 | 70W, 40 min | 32 | | 4-BrC₆H₄- | 24 | 30 | 70W, 70 min | 21 |

Conventional Heating Method [2]
  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add the anhydrous acetophenone derivative and anhydrous aluminum trichloride. Fit the condenser with a calcium chloride drying tube and an HCl gas absorption apparatus.
  • Mannich Reaction: Add a few drops of acetic anhydride to initiate the reaction. Then, while shaking the flask, slowly add the remaining paraformaldehyde and dimethylamine hydrochloride, controlling the drip rate to prevent an overly vigorous reaction.
  • Heating and Completion: After the addition, heat the mixture under reflux in a water bath until no more HCl gas is evolved (approximately 30 minutes).
  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid under constant stirring. Separate the organic layer.
  • Purification: Extract with benzene, wash the combined organic layers with 5% sodium hydroxide solution and water, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. The final product can be purified via distillation under reduced pressure.
Microwave Irradiation Method [2]
  • Reaction Mixture: Combine the acetophenone derivative, paraformaldehyde, and dimethylamine hydrochloride in a microwave-safe vessel.
  • Irradiation: Subject the mixture to microwave irradiation at a low power (e.g., 70W) for a specific time (see Table 2). The reaction time is significantly reduced compared to conventional heating.
  • Crystallization: After irradiation, crystallize the crude product using an appropriate solvent system such as a mixture of methanol and diethyl ether.

Quantitative Data and Properties

Table 3: Physicochemical Properties of Key Compounds

Property Acetophenone [4] This compound [1]
CAS Number 98-86-2 N/A
Molecular Formula C₈H₈O C₉H₈O
Molecular Weight 120.15 g/mol 132.16 g/mol
Boiling Point 202 °C (lit.) 115 °C at 18 Torr
Melting Point 19-20 °C (lit.) N/A
Density 1.03 g/mL at 25 °C 0.996 g/cm³

Relevance to Drug Development

This compound and its precursor Mannich bases are of significant interest in medicinal chemistry due to their α,β-unsaturated ketone moiety [2]. This functional group is a classic cysteine-targeting warhead found in covalent enzyme inhibitors [5].

  • Mechanism of Action: The β-carbon of the α,β-unsaturated system is electrophilic and can undergo Michael addition with nucleophilic thiol groups in cysteine residues present in the active site of target enzymes. This covalent modification leads to enzyme inhibition [5] [2].
  • Demonstrated Bioactivity: As highlighted in the search results, Mannich bases with this compound structures have shown potent antifungal activity, in some cases 2 to 16 times more potent than the reference drug amphotericin B against certain fungal species [2]. This validates their potential as starting points for developing new therapeutic agents.

Key Insights for Research

  • Method Selection: While microwave irradiation drastically reduces reaction time (from hours to minutes), the conventional heating method generally provides higher yields [2]. The choice depends on the priorities of speed versus maximum product recovery.
  • Electronic Effects: The nature of the substituent on the phenyl ring of the acetophenone starting material significantly impacts the reaction yield, as evidenced by the varying yields for different substituents in Table 2. This should be considered during substrate selection [2].
  • Versatile Intermediate: The synthesized this compound is not only valuable for drug discovery but also serves as a monomer for producing polymers like poly(phenylvinyl ketone) via radical or anionic mechanisms [1] [3].

References

organic synthesis building block acrylophenone

Author: Smolecule Technical Support Team. Date: February 2026

Acrylophenone: Core Properties and Synthesis

This compound (1-phenylprop-2-en-1-one) is a simple α,β-unsaturated ketone. Its core structure, which combines a reactive carbonyl and an alkene group, makes it a valuable scaffold for constructing more complex molecules [1].

The table below summarizes its fundamental properties:

Property Description / Value
Chemical Name 1-Phenylprop-2-en-1-one [1]
Molecular Formula C₉H₈O [1]
Molar Mass 132.162 g·mol⁻¹ [1]
Physical Description Chemical compound [1]
Boiling Point 115 °C at 18 Torr [1]
Density 0.996 g/cm³ [1]
Key Feature α,β-unsaturated ketone structure [1]

A classical and efficient method for preparing this compound is the Mannich reaction, starting from its saturated analog, acetophenone [1].

G Acetophenone Acetophenone This compound This compound Acetophenone->this compound Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->this compound AmineHCl Amine Hydrochloride AmineHCl->this compound

Synthesis of this compound via Mannich Reaction

Key Synthetic Methodologies and Applications

The utility of this compound in drug discovery is demonstrated by its role as a precursor to various bioactive molecules and its use in creating diverse chemical libraries.

Functionalization via the Mannich Reaction

This compound can be further functionalized using the Mannich reaction to produce derivatives with potential biological activity. This one-pot condensation introduces an aminomethyl group at the alpha position of the carbonyl [2].

An example is the synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. These Mannich bases have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with one derivative (TA2, featuring a methyl substituent on the phenyl ring) identified as a promising lead compound [2].

Building Block in Diversity-Oriented Synthesis (DOS)

A modern application of this compound-related chemistry is in Diversity-Oriented Synthesis (DOS), a strategy to efficiently generate large, structurally diverse libraries of compounds from a common precursor [3].

Researchers have used easily accessible amino dimethoxyacetophenones as starting points for DOS to create libraries of natural product analogs. This approach allows for the rapid synthesis of diverse structures like flavones, coumarins, azocanes, chalcones, and aurones—scaffolds frequently investigated as lead compounds in drug discovery [3].

G Flavones Flavone Analogs BuildingBlock Amino Dimethoxyacetophenone Flavones->BuildingBlock Coumarins Coumarin Analogs Coumarins->BuildingBlock Azocanes Azocanes Azocanes->BuildingBlock Chalcones Chalcone Analogs Chalcones->BuildingBlock Aurones Aurone Analogs Aurones->BuildingBlock

Aminoacetophenone as a precursor to diverse scaffolds

Photochemical and Cyclization Reactions

This compound derivatives are also valuable in studying and utilizing photochemical behaviors. For instance, 3-azido-acrylophenones serve as precursors to heterocyclic compounds like oxazoles through UV-induced reactions, which are valuable motifs in medicinal chemistry [4].

The proposed mechanism involves the azide group undergoing photolysis, leading to an azirine intermediate, which then forms a nitrile ylide and finally ring-expands to the oxazole product [4].

Applications in Drug Discovery and Beyond

The scaffolds accessible from this compound and its related building blocks have significant relevance in therapeutic development:

  • Anticancer Agents: Derivatives such as aminoflavones (e.g., Alvocidib) have entered clinical trials as antitumor drug candidates, for example, for acute myeloid leukemia [3].
  • Antioxidant and Anti-inflammatory Leads: Naturally occurring flavones and their synthetic analogs are studied for their antioxidant effects and have been investigated against inflammatory conditions, including the inflammatory storm associated with SARS-CoV-2 [3].
  • Material Science: Beyond pharmaceuticals, poly(this compound) derivatives have been studied as simple polymeric analogs of lignin to understand and mitigate photo-degradation processes, such as the yellowing of paper [5].

Experimental Protocol: Representative Synthesis

The following is a generalized procedure based on the Mannich reaction for synthesizing an N-methylpiperazine-functionalized this compound derivative [2].

  • Reaction: A mixture of this compound, N-methylpiperazine, and formaldehyde (typically as formalin or paraformaldehyde) is stirred in a suitable solvent (often ethanol or methanol). The reaction may be heated, or an acid catalyst might be used to facilitate the process.
  • Work-up: The reaction mixture is concentrated, and the product is often precipitated or crystallized as its dihydrochloride salt by adding concentrated hydrochloric acid to the residue dissolved in an organic solvent like acetone or ethanol.
  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure Mannich base dihydrochloride.
  • Characterization: The structure of the final compound is confirmed using analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) [2].

References

aryl vinyl ketone chemistry overview

Author: Smolecule Technical Support Team. Date: February 2026

A Modern Synthetic Approach

A 2023 study describes an efficient, metal-free synthesis of substituted aryl vinyl ketones from readily available β-amino-carbonyl compounds (Mannich bases) [1] [2].

  • Key Advantages: This method uses low-cost reagents like ethyl chloroformate and DIPEA, avoiding expensive metal catalysts and methyl iodide [1] [2].
  • General Workflow: The synthesis proceeds through a Mannich base hydrochloride intermediate, which is subsequently converted to the final aryl vinyl ketone [1] [2].

G A Aryl Methyl Ketone B Mannich Base Hydrochloride A->B Step 1 C Aryl Vinyl Ketone B->C Step 2 Reagent1 Dimethylamine HCl Paraformaldehyde Catalytic HCl (isopropanol, reflux) Reagent1->B Reagent2 Ethyl Chloroformate DIPEA (1,2-dichloroethane) Reagent2->C

Synthetic route to aryl vinyl ketones from aryl methyl ketones.

Detailed Experimental Protocol

Synthesis of Aryl Vinyl Ketones from Mannich Salts [1] [2]

  • Reaction Setup: Charge a round-bottom flask with the Mannich base hydrochloride (1.0 equiv) and 1,2-dichloroethane (DCE).
  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and ethyl chloroformate (1.2 equiv).
  • Reaction Execution: Heat the mixture to reflux with stirring. Monitor reaction completion by TLC.
  • Work-up Procedure: After cooling, quench the reaction with water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel.

Applications in Synthesis

Aryl vinyl ketones are valuable intermediates for constructing complex molecules. The table below summarizes key transformations.

Application Reaction Type Product Key Conditions Reference
Natural Product Synthesis Claisen Rearrangement/Dehydration Mimosifoliol (neoflavonoid) Ethyl chloroformate, DIPEA, DCE [1] [2]
Heterocycle Formation Cyclocondensation Substituted Quinolines Reaction with amines in DMF [1] [2]
Cyclization Nazarov Reaction Indanones Aryl boric acid/Fe(OTf)₃ catalyst [3]

Synthesis of Mimosifoliol The synthetic route to the natural product mimosifoliol showcases the utility of vinyl ketones in complex molecule construction [1] [2].

G Acetophenone Acetophenone Intermediate Mannich Base Hydrochloride Acetophenone->Intermediate Dimethylamine Paraformaldehyde Alcohol Alcohol Intermediate Intermediate->Alcohol NaBH₄ MeOH, 10°C Chloride Chloride Intermediate Alcohol->Chloride HCl, SOCl₂ CHCl₃, reflux Ether Ether Intermediate Chloride->Ether Phenol 46 K₂CO₃, Acetone Mimosifoliol Mimosifoliol Ether->Mimosifoliol 1. Rearrangement 2. Dehydration

Key steps in the total synthesis of the natural product Mimosifoliol.

Analytical and Computational Insights

Spectroscopic Data for Aryl Vinyl Ketones [1] [2]

Spectroscopic Method Key Characteristic Signals
IR (KBr) C=O stretch: ~1660-1700 cm⁻¹; C=C (vinyl): ~1615 cm⁻¹; O-H (if present): ~3340-3460 cm⁻¹ (broad)
¹H NMR (CDCl₃/DMSO-d₆) Aromatic protons: δ 6.43-8.36 ppm; Vinyl protons: appear as characteristic multiplets
¹³C NMR (CDCl₃/DMSO-d₆) Carbonyl Carbon: δ 189-196 ppm (simple aryl); δ 177-182 ppm (heteroaryl); Vinyl Carbons: δ 129-137 ppm

Computational Reactivity Analysis of Mimosifoliol [1] [2]

  • Frontier Molecular Orbitals (FMO): The HOMO-LUMO band gap was calculated to be 5.29 eV (HOMO = -5.74 eV, LUMO = -0.45 eV), indicating high stability and chemical reactivity [1] [2].
  • Global Reactivity Descriptors:
    • Chemical Potential (μ): -3.19 eV
    • Global Hardness (η): 5.11 eV
    • Electrophilicity (ω): 0.99 eV [2]
  • Molecular Electrostatic Potential (MEP): This analysis identifies sites for nucleophilic (negative, red) and electrophilic (positive, blue) attacks, guiding derivatization strategies [2].

Biological Relevance and Drug Development

Aryl vinyl ketones show promise in early-stage drug discovery.

  • Enzyme Inhibition: Molecular docking studies suggest that mimosifoliol can effectively inhibit the aspulvinone dimethylallyltransferase enzyme, highlighting a potential therapeutic pathway [1] [2].
  • Michael Acceptor Activity: The vinyl ketone moiety is a classic Michael acceptor. This electrophilic property allows it to interact with biological nucleophiles (e.g., cysteine thiols in enzyme active sites), which is a common mechanism in drug action but also requires consideration for potential off-target effects [1].

References

Comprehensive Application Notes and Protocols for Acrylophenone Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acrylophenone and Its Polymerization

This compound (1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C₉H₈O that serves as a versatile monomer for synthesizing poly(phenylvinyl ketone) and various copolymers [1]. This α,β-unsaturated ketone possesses a reactive vinyl group conjugated with a carbonyl functionality, enabling polymerization through multiple mechanisms including free radical and anionic pathways [1] [2]. The resulting polymers exhibit unique photodegradability and potential for functional materials, making them valuable for pharmaceutical applications such as drug delivery systems, nanoporous materials, and stimuli-responsive carriers [2].

The polymerization behavior of this compound is influenced by its molecular structure, where the phenyl group and carbonyl functionality create an electron-deficient double bond that responds differently to various initiation methods [2]. These polymers can undergo main-chain scission upon UV irradiation, enabling the design of degradable systems with precise control over release profiles [2]. This document provides detailed protocols and analytical data for both radical and anionic polymerization of this compound, specifically tailored for pharmaceutical researchers and polymer scientists.

Polymerization Mechanisms

Radical Polymerization Mechanism

Free radical polymerization represents the most straightforward method for polymerizing this compound, proceeding through classical chain-reaction steps [3]. The mechanism begins with initiator decomposition to generate free radicals, followed by chain propagation through addition to the vinyl group of monomers, and concludes with chain termination via radical coupling or disproportionation [3].

Chain Initiation: The process commences with thermal decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. AIBN is particularly effective for this compound polymerization, decomposing at elevated temperatures (60-80°C) to yield cyanopropyl radicals that initiate the polymerization [2]:

  • AIBN Decomposition: NC-(CH₃)₂C-N=N-C(CH₃)₂-CN → 2 NC-(CH₃)₂C• + N₂
  • Radical Addition: NC-(CH₃)₂C• + CH₂=CH-C(=O)-C₆H₅ → NC-(CH₃)₂C-CH₂-CH•-C(=O)-C₆H₅

Chain Propagation: The initiated radical repeatedly adds to this compound monomers through the vinyl group, forming the growing polymer backbone [3]:

  • Pₙ• + CH₂=CH-C(=O)-C₆H₅ → Pₙ-CH₂-CH•-C(=O)-C₆H₅

Chain Termination: The propagating chains terminate primarily through bimolecular reactions [3]:

  • Combination: Pₙ• + •Pₘ → Pₙ-Pₘ
  • Disproportionation: Pₙ-CH₂-CH•-C(=O)-C₆H₅ + •CH-CH₂-Pₘ → Pₙ-CH=CH-C(=O)-C₆H₅ + CH₂=CH-Pₘ

Table 1: Comparison of Radical Initiators for this compound Polymerization

Initiator Decomposition Temperature (°C) Concentration (mol% relative to monomer) Solvent Compatibility Polymer Characteristics
AIBN 60-80 0.5-2.0 Hydrocarbons, DMSO, dioxane Moderate MW, Đ ~1.5-2.5
Benzoyl Peroxide 70-90 0.5-2.0 Hydrocarbons, chlorinated solvents Higher MW, broader Đ
Potassium Persulfate 50-70 (aqueous) 0.5-2.0 Aqueous buffers only Lower MW, water-soluble copolymers
UV Radiation Ambient (UV activation) Photoinitiator required Various organic solvents Controlled branching, colored polymers

Radical polymerization typically produces polymers with molecular weights ranging from 2,000 to 40,000 g/mol with dispersity (Đ) between 1.5 and 2.5, indicating moderate control over molecular weight distribution [2]. This method can be performed in bulk, hydrocarbon solutions, or using gamma radiation initiation, providing flexibility in polymer characteristics [2].

Anionic Polymerization Mechanism

Anionic polymerization of this compound proceeds through a living chain-growth mechanism when conducted under rigorously anhydrous and oxygen-free conditions [1] [3]. This pathway offers superior control over molecular weight, architecture, and chain-end functionality compared to radical methods [3] [4].

Chain Initiation: Anionic initiators such as alkyllithium compounds (n-BuLi) or Grignard reagents attack the electron-deficient vinyl group of this compound [3]:

  • R-Li + CH₂=CH-C(=O)-C₆H₅ → R-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺

Chain Propagation: The carbanion chain end repeatedly adds to monomer molecules in a controlled manner [3]:

  • Pₙ-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺ + CH₂=CH-C(=O)-C₆H₅ → Pₙ-CH₂-CH-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺

Chain Termination: Unlike radical polymerization, anionic chains do not spontaneously terminate but remain active until quenched [3]:

  • Pₙ-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺ + H₂O → Pₙ-CH₂-CH₂-C(=O)-C₆H₅ + LiOH

The living nature of anionic polymerization enables the synthesis of well-defined block copolymers and functionalized polymers with narrow molecular weight distributions (Đ < 1.2) when proper anhydrous conditions are maintained [3] [4]. This mechanism is particularly valuable for creating amphiphilic block copolymers for pharmaceutical applications, where precise control over polymer architecture dictates self-assembly behavior and drug loading capacity [5].

G cluster_conditions Critical Conditions AnionicPolymerization Anionic Polymerization of this compound Initiation Initiation Alkyllithium + Monomer AnionicPolymerization->Initiation Propagation Propagation Controlled Chain Growth Initiation->Propagation Termination Termination Quenching with Proton Source Propagation->Termination Polymer Well-Defined Polymer Narrow Dispersity Termination->Polymer Monomer Monomer This compound Monomer->Initiation Initiator Initiator n-BuLi, Grignard Initiator->Initiation Anhydrous Anhydrous Environment Anhydrous->Initiation OxygenFree Oxygen-Free Atmosphere OxygenFree->Initiation LowTemp Low Temperature (-70°C to Room Temp) LowTemp->Initiation

Diagram 1: Anionic polymerization mechanism for this compound showing the sequential steps and critical reaction conditions required for successful polymerization.

Table 2: Anionic Initiators for this compound Polymerization

Initiator Solvent System Temperature Range Molecular Weight Control Dispersity (Đ) Functional Group Tolerance
n-BuLi Hydrocarbons (hexane, cyclohexane) -70°C to 25°C Excellent 1.05-1.15 Low
Grignard Reagents Ethers (THF, diethyl ether) -30°C to 25°C Good 1.1-1.2 Moderate
Sodium Naphthalenide THF, DMSO -70°C to 0°C Excellent 1.05-1.15 Low
Lithium Diisopropylamide (LDA) THF, hydrocarbons -78°C to 0°C Moderate 1.2-1.4 High

Experimental Protocols

Free Radical Polymerization of this compound

Materials:

  • This compound monomer (purified by distillation or recrystallization)
  • Radical initiator (AIBN, recrystallized from ethanol)
  • Anhydrous solvent (toluene, benzene, or 1,4-dioxane)
  • Methanol (HPLC grade for precipitation)
  • Nitrogen or argon gas (high purity)

Equipment:

  • Round-bottom flask (25-100 mL) with magnetic stir bar
  • Reflux condenser
  • Heating mantle with temperature control
  • Schlenk line or nitrogen/argon purge system
  • Syringes and needles for anhydrous transfer
  • Centrifuge and vacuum oven

Procedure:

  • Monomer Purification: Purify this compound by recrystallization from ethanol or distillation under reduced pressure (115°C at 18 Torr) [1]. Store under inert atmosphere.

  • Initiator Preparation: Recrystallize AIBN from ethanol and dry under vacuum. Prepare a stock solution in the reaction solvent at known concentration.

  • Reaction Setup:

    • Charge a dried round-bottom flask with this compound (1.32 g, 10 mmol) and solvent (10 mL)
    • Add AIBN (0.016 g, 0.1 mmol, 1 mol% relative to monomer)
    • Attach reflux condenser and purge with inert gas for 20 minutes
  • Polymerization:

    • Heat reaction to 60-70°C with constant stirring
    • Monitor conversion by periodic sampling and NMR analysis
    • Continue for 6-24 hours until desired conversion is achieved
  • Polymer Isolation:

    • Cool reaction to room temperature
    • Add dropwise to vigorously stirred methanol (10x volume)
    • Collect precipitate by centrifugation or filtration
    • Wash with fresh methanol and dry under vacuum at 40°C
  • Characterization:

    • Analyze molecular weight by GPC against polystyrene standards
    • Determine conversion by ¹H NMR spectroscopy
    • Measure thermal properties by DSC and TGA

Expected Results: This protocol typically yields 60-90% conversion to poly(phenylvinyl ketone) with molecular weights of 5,000-20,000 g/mol and dispersity of 1.5-2.5 [2]. The polymer exhibits strong UV absorption with λₘₐₓ ~250-280 nm and undergoes photodegradation upon extended UV exposure [2].

Anionic Polymerization of this compound

Materials:

  • This compound monomer (purified and stored over molecular sieves)
  • Anionic initiator (n-BuLi solution in hexanes, titrated)
  • Anhydrous, aprotic solvent (THF, distilled from sodium/benzophenone)
  • Methanol (quenching agent)
  • Hexanes (for precipitation)

Equipment:

  • Schlenk flask with magnetic stir bar
  • Schlenk line with high vacuum capability
  • Liquid nitrogen or cold trap
  • Syringes and cannulas for anhydrous transfer
  • Rubber septa
  • Centrifuge and vacuum oven

Procedure:

  • Apparatus Preparation:

    • Dry all glassware in oven (120°C) overnight
    • Assemble while hot and cool under vacuum
    • Purge with inert gas before use
  • Solvent and Monomer Transfer:

    • Transfer anhydrous THF (20 mL) to Schlenk flask via cannula
    • Cool to -78°C using dry ice/acetone bath
    • Add this compound (2.64 g, 20 mmol) in THF solution via syringe
  • Initiation and Polymerization:

    • Slowly add n-BuLi (0.2 mL of 1.0 M solution in hexanes, 0.2 mmol)
    • Observe color change indicating initiation
    • Maintain temperature at -78°C for 1-2 hours
    • Allow gradual warming to room temperature if desired
  • Chain Termination:

    • Add methanol (1 mL) to quench the reaction
    • Observe disappearance of color
  • Polymer Isolation:

    • Concentrate solution under reduced pressure
    • Precipitate into hexanes (10x volume)
    • Collect polymer by centrifugation
    • Redissolve in THF and reprecipitate for purification
    • Dry under vacuum at room temperature
  • Characterization:

    • Analyze by GPC for molecular weight and dispersity
    • Confirm chain-end functionality by NMR and MALDI-TOF
    • Assess thermal stability by TGA

Expected Results: This protocol typically yields >90% conversion to poly(phenylvinyl ketone) with controlled molecular weights (2,000-50,000 g/mol) and narrow dispersity (Đ < 1.2) [3] [2]. The living chain ends can be functionalized or used for block copolymer synthesis [4].

G Start Start Polymerization Protocol Purification Monomer and Solvent Purification Start->Purification Setup Reaction Setup Under Inert Atmosphere Purification->Setup Initiation Initiator Addition and Initiation Setup->Initiation Propagation Propagation Phase Time/Temp Control Initiation->Propagation Quench Reaction Quenching Methanol Addition Propagation->Quench Isolation Polymer Isolation and Purification Quench->Isolation Analysis Polymer Characterization GPC, NMR, TGA Isolation->Analysis Polymer Final Polymer Product Analysis->Polymer CriticalStep1 Critical: Anhydrous Conditions CriticalStep1->Setup CriticalStep2 Critical: Oxygen Exclusion CriticalStep2->Setup CriticalStep3 Critical: Temperature Control CriticalStep3->Initiation CriticalStep3->Propagation

Diagram 2: General workflow for this compound polymerization showing critical steps that require strict control for successful polymer synthesis.

RAFT Polymerization for Controlled Architectures

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides enhanced control over this compound polymerization, enabling synthesis of well-defined polymers with complex architectures [2].

Materials:

  • This compound monomer
  • RAFT agent (trithiocarbonate derivatives)
  • AIBN initiator
  • Anhydrous 1,4-dioxane or DMSO

Procedure:

  • Charge this compound (2.64 g, 20 mmol), RAFT agent (0.02-0.2 mmol), and AIBN (0.004-0.02 mmol) to a reaction vessel
  • Add solvent to achieve 20-50% w/v monomer concentration
  • Purge with inert gas and heat to 60-70°C for 6-24 hours
  • Monitor conversion by NMR and molecular weight evolution by GPC
  • Terminate by cooling and precipitate into methanol
  • Isolate polymer and characterize

Expected Results: RAFT polymerization typically yields polymers with controlled molecular weights (2,000-40,000 g/mol) and narrow dispersity (Đ < 1.2) [2]. This method enables synthesis of block copolymers, star polymers, and other complex architectures while maintaining the photodegradable characteristics of poly(phenylvinyl ketone) segments [2].

Analytical Methods and Characterization Data

Molecular Weight and Structural Analysis

Table 3: Characterization Data for Poly(this compound) Synthesized by Different Methods

Polymerization Method Molecular Weight Range (g/mol) Dispersity (Đ) Conversion (%) Key Structural Features
Free Radical (AIBN) 5,000-20,000 1.5-2.5 60-90 Random branching, moderate end-group control
Anionic (n-BuLi) 2,000-50,000 1.05-1.20 >90 Linear chains, well-defined end groups
RAFT 2,000-40,000 1.05-1.20 70-95 Controlled architecture, thiocarbonylthio end groups
Thermal Self-polymerization 1,000-4,000 2.0-3.0 50-70 Broad MWD, irregular structure
Photodegradation Properties

Poly(phenylvinyl ketone) derivatives undergo main-chain scission upon UV irradiation (λ = 254-365 nm) through Norrish type I and II mechanisms [2]. The degradation rate depends on molecular weight, tacticity, and presence of photosensitizers.

Quantitative Degradation Data:

  • Molecular weight reduction: 50-90% after 2-24 hours of UV exposure
  • Quantum yield for chain scission: Φ ~0.1-0.3 for phenyl vinyl ketone units
  • Wavelength dependence: Maximum degradation at 250-300 nm

Pharmaceutical Applications

The photodegradable nature of poly(this compound) makes it particularly valuable for pharmaceutical applications [2]. Specific implementations include:

Stimuli-Responsive Drug Delivery: Block copolymers containing poly(phenylvinyl ketone) segments can self-assemble into micelles that disintegrate upon UV exposure, enabling triggered drug release [2]. For example, polystyrene-b-poly(phenyl vinyl ketone)-b-polyacrylic acid triblock copolymers form spherical micelles in water that completely disintegrate under UV irradiation due to photocleavage of the PVK block [2].

Nanoporous Materials Production: The predictable degradation profile enables creation of tailored nanoporous structures for controlled release matrices and tissue engineering scaffolds [2].

Imaging and Microfabrication: The photo-responsive nature allows patterning of polymeric structures for biosensing and diagnostic applications [2].

Troubleshooting and Optimization

Common Issues and Solutions:

  • Low Molecular Weight: Increase monomer purity, reduce potential terminating impurities, optimize initiator concentration
  • Broad Dispersity: Improve temperature control, ensure efficient mixing, consider living polymerization approaches
  • Gel Formation: Reduce initiator concentration, avoid excessive temperatures, introduce chain transfer agents
  • Colored Products: Minimize oxygen exposure, use higher purity monomers, avoid excessive heating

Scale-up Considerations:

  • Maintain strict temperature control in larger reactors
  • Ensure efficient inert gas purging of larger volumes
  • Adapt precipitation and isolation procedures for larger batches
  • Implement in-process monitoring for consistency

References

poly(phenylvinyl ketone) synthesis from acrylophenone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Poly(Phenyl Vinyl Ketone)

Poly(phenyl vinyl ketone) (PPVK) is a photodegradable polymer that has garnered significant attention for its potential in creating smart materials. Its synthesis typically starts from the monomer phenyl vinyl ketone (PVK), which is also known as acrylophenone [1]. PPVK is highly valued for its photo-responsive nature, undergoing main-chain scission under UV light via a Norrish type II mechanism [2] [3]. This property makes it an excellent candidate for applications such as controlled release systems (e.g., for agrochemicals or drugs), the production of nanoporous materials, and for enabling surface modifications on demand [2] [3].

Synthesis Methods and Quantitative Data

The following table summarizes the key controlled radical polymerization methods for synthesizing PVK-based polymers, as identified in the current literature. The data shows that well-defined polymers with narrow molecular weight distributions can be achieved.

Polymerization Method Initiator/Catalyst System Solvent Temperature Achieved Mn (kg·mol⁻¹) Đ (Mw/Mn) Key Features
PET-RAFT [4] Eosin Y, visible light Not Specified Ambient Up to 40 < 1.2 Controlled polymerization in air; scalable to multi-gram
Thermal RAFT [2] VA-044 Methanol/Water 50 °C 26.4 1.49 Used in PISA for nanoparticles with various morphologies
RAFT (general) [3] AIBN with Trithiocarbonate CTA Various (e.g., bulk, solution) 60-70 °C 2 - 40 < 1.2 Good control over Mn and architecture

The synthesis of the phenyl vinyl ketone (PVK) monomer itself can be achieved through a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride, followed by elimination [1].

Detailed Experimental Protocols

Protocol 1: PET-RAFT Polymerization of PVK using Visible Light [4]

This method offers a high degree of control under mild, visible light conditions.

  • Objective: To synthesize well-defined PPVK with target molecular weights using a photoinduced electron transfer-RAFT process.
  • Materials:
    • Monomer: Phenyl vinyl ketone (PVK).
    • RAFT Agent: A suitable trithiocarbonate (e.g., 2-(dodecylthiocarbonothioylthio)propionic acid).
    • Photocatalyst: Eosin Y.
    • Additive: Triethylamine (TEA), acting as a reducing agent to increase polymerization rate.
    • Solvent: As determined by the researchers (specific solvent not detailed in the abstract).
    • Light Source: Visible light source (wavelength appropriate for Eosin Y absorption).
  • Procedure:
    • In a reaction vial, combine PVK monomer, the RAFT agent, Eosin Y, and solvent.
    • Add triethylamine to the mixture.
    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen. The method is noted to be tolerant of air, but deoxygenation is standard practice.
    • Seal the vial and expose it to visible light with constant stirring.
    • Maintain the reaction at ambient temperature for a predetermined time.
    • Terminate the polymerization by removing the light source and exposing the mixture to air.
    • Purify the polymer by precipitating into a non-solvent (e.g., hexane or cold methanol) and isolate by filtration or centrifugation.
Protocol 2: Synthesis of PVK Nanoparticles via Polymerization-Induced Self-Assembly (PISA) [2]

This one-pot protocol allows for the direct creation of photodegradable nanoparticles with various morphologies.

  • Objective: To fabricate spherical, worm-like, or vesicular PPVK nanoparticles in a single pot.
  • Materials:
    • Macro-CTA: Poly(2-hydroxypropyl methacrylamide) (PHPMA) with a trithiocarbonate end-group (Mn ~5,100 g/mol, Đ ~1.15).
    • Monomer: Phenyl vinyl ketone (PVK).
    • Initiator: VA-044.
    • Solvent: Mixture of methanol and water (e.g., 50:50, 60:40, or 75:25 v/v).
  • Procedure:
    • Synthesize the PHPMA macro-CTA via RAFT polymerization of HPMA in methanol at 50 °C [2].
    • For the PISA process, chain-extend the PHPMA macro-CTA with PVK monomer in a methanol/water mixture.
    • Add VA-044 initiator.
    • Allow the polymerization to proceed at 50 °C for about 20 hours, achieving >95% monomer conversion.
    • The self-assembled nanoparticles form directly in the reaction mixture. Morphology can be tuned by varying the solvent composition and total solid concentration (e.g., 10-30 w/w%) [2].
    • Morphology should be confirmed by techniques such as Transmission Electron Microscopy (TEM).

The workflow for this PISA process and the subsequent photodegradation is outlined below.

fos Start Start PISA Synthesis HPMA Synthesize PHPMA Macro-CTA (DP=25) Start->HPMA PISA Chain Extension with PVK (DP=400) in MeOH/Water HPMA->PISA Morphologies Nanoparticle Self-Assembly PISA->Morphologies Params Vary Parameters: - Solvent Ratio - Solid % Params->PISA Sphere Spheres Morphologies->Sphere Worm Worms Morphologies->Worm Vesicle Vesicles Morphologies->Vesicle UV UV Light Exposure (350 nm) Sphere->UV Worm->UV Vesicle->UV Degradation Photodegradation via Norrish Type II Mechanism UV->Degradation Results Resulting State Degradation->Results Retain Shape Retained (Spheres/Vesicles) Results->Retain Transform Morphology Transition (Worms -> Spheres) Results->Transform Release Controlled Release of Encapsulants Results->Release

Application Notes for Researchers

  • Morphology-Dependent Degradation: A key finding from recent PISA studies is that the degradation behavior of PVK nanoparticles is morphology-dependent. While spherical and vesicular particles largely retain their shape for several hours despite chain scission, worm-like nanoparticles undergo a rapid morphological transition to spheres within minutes of UV exposure [2]. This must be considered when designing release profiles.
  • Surface Property Tuning: The surface properties (wettability) of coatings made from PVK nanoparticles can be tailored by UV degradation. Contact angle measurements have shown that both the initial morphology and the extent of degradation impact the final surface properties [2].
  • Handling and Storage: Due to the high photoreactivity of PVK-based polymers, all processing and storage should be conducted in conditions that minimize exposure to ambient UV light (e.g., using amber glassware or working under yellow/red safe lights) to prevent unintended degradation before application.
  • Characterization: Essential characterization techniques for these systems include:
    • Gel Permeation Chromatography (GPC): To monitor molecular weight changes before and after degradation.
    • Transmission Electron Microscopy (TEM): To confirm nanoparticle morphology.
    • UV-Vis Spectroscopy: To track the degradation kinetics.
    • NMR Spectroscopy: To confirm polymer structure and block formation.

References

Acrylophenone: Chemical Profile & Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical Properties of Acrylophenone [1] [2]

Property Value / Description
CAS Number 768-03-6
IUPAC Name 1-phenylprop-2-en-1-one
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Structure C=CC(=O)C₁=CC=CC=C₁
Common Synonyms Phenyl vinyl ketone; 3-Oxo-3-phenylpropene
Boiling Point 115 °C at 18 Torr [2]
Density 0.996 g/cm³ [2]
Solubility Soluble in DMSO [1]

Primary Application: this compound is a versatile α,β-unsaturated ketone. Its vinyl group readily undergoes polymerization, while the carbonyl group is reactive toward nucleophiles [1]. This dual functionality makes it a valuable building block for functionalized polymers and fine chemicals [1].

Synthesis Protocols

The most common and industrially relevant synthesis method is the Mannich Reaction.

Protocol 1: Synthesis via Mannich Reaction [1]

This one-pot, two-step synthesis involves first forming a Mannich base, which then undergoes elimination.

  • Reaction Mechanism: The synthesis proceeds via a classic Mannich reaction followed by an elimination step [1].

    G A Acetophenone D Mannich Base (Beta-amino ketone) A->D B Formaldehyde B->D C Amine Hydrochloride C->D E This compound D->E Elimination

    Diagram 1: Two-step synthesis of this compound from a Mannich base.

  • Procedure:

    • In a round-bottom flask, combine acetophenone, formaldehyde (often as paraformaldehyde), and an amine hydrochloride (e.g., 2,2,2-trifluoroethylamine hydrochloride) in a suitable solvent [1].
    • Reflux the mixture with stirring. Traditional heating methods may require several hours to overnight [1].
    • For significantly improved efficiency, microwave irradiation can be employed to achieve complete conversion in approximately 10 minutes [1].
    • The resulting Mannich base intermediate undergoes in-situ or subsequent acid-catalyzed elimination to yield this compound.
  • Yield & Optimization: Yields are good to high. The microwave-assisted method provides a dramatic improvement in reaction time (10 minutes) and can yield products like trifluoroethyl-derived secondary amines in about 71.4% [1].

Protocol 2: Alternative Synthesis via Acryloyl Chloride [1] This method uses a Friedel-Crafts acylation approach.

  • Reaction: React benzene with acryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Conditions: The reaction is typically carried out in dichloromethane (DCM) at low temperatures (e.g., 0°C) to control regioselectivity and prevent polymerization [1].

Application in Resin Manufacturing & Material Science

This compound's primary application in resin manufacturing is as a comonomer and cross-linking agent. Its vinyl group allows it to be incorporated into polymer chains, while the carbonyl group offers a site for post-polymerization modification or contributes to the material's properties [1] [2].

Application Note: Enhancing Denture Base Resin Performance A key application is the copolymerization of methyl methacrylate (MMA) with cycloaliphatic comonomers like tricyclodecane dimethanol diacrylate (TCDDMDA) to form P(MMA-co-TCDDMDA) [3]. Research shows this novel copolymer significantly improves mechanical properties, biocompatibility, and color stability compared to conventional PMMA [3].

Table 2: Color Stability (ΔE) of Denture Base Copolymers after 56 Days in Food Colorants [3]

Comonomer Concentration Erythrosine Tartrazine Sunset Yellow
0% (Control P(MMA)) Highest ΔE Lowest ΔE Highest ΔE
10% TCDDMDA Intermediate ΔE Intermediate ΔE Intermediate ΔE
20% TCDDMDA Lowest ΔE Lowest ΔE Lowest ΔE

Notes on Results:

  • ΔE > 3.3 is considered visually perceptible and clinically unacceptable. The control group (0% comonomer) often exceeded this threshold [3].
  • The improved color stability is attributed to the cycloaliphatic comonomer's structure, which may reduce water sorption—a key precursor to pigment absorption—compared to more hydrophilic cross-linkers like EGDMA [3].
  • The type of colorant also significantly influences discoloration, with sunset yellow causing the most pronounced effect [3].

The workflow for creating and testing such a copolymer is as follows:

G A Formulate Monomer Mix (MMA + TCDDMDA Comonomer) B Fabricate Specimens (Heat-cure polymerize) A->B C Artificially Age Specimens (UV light, temperature cycles) B->C D Immerse in Colorants (Erythrosine, Tartrazine, Sunset Yellow) C->D E Measure Color Change (ΔE) Using UV-Vis Spectrophotometer D->E

Diagram 2: Workflow for evaluating comonomer effects on denture base resin color stability.

Pharmaceutical & Biological Applications

Beyond material science, this compound is a key precursor in medicinal chemistry. Its α,β-unsaturated carbonyl moiety is a potent Michael acceptor, making it reactive towards biological nucleophiles like thiol groups in proteins [1].

Application Note: Synthesis of Cytotoxic Agents [4]

  • Synthesis: this compound derivatives have been synthesized by incorporating an N-methylpiperazine group via the Mannich reaction, creating compounds known as Mannich bases [4].
  • Biological Evaluation: These compounds demonstrated cytotoxic effects against a panel of human oral cancer cell lines (e.g., Ca9-22, HSC-2, HSC-3, HSC-4) [4].
  • Lead Compound: A derivative with a methyl substituent on the phenyl ring (TA2) was identified as a promising lead compound for further development based on its potency and selectivity profile [4].

Handling and Safety

Intended Use: this compound is intended for research purposes and is not designed for human therapeutic or veterinary use [1]. Its reactivity with biological nucleophiles suggests potential toxicity.

Storage: Store in a dry, dark place. For short-term storage (days to weeks), keep at 0 - 4 °C. For long-term storage (months to years), keep at -20 °C [1].

Summary

This compound is a synthetically accessible and highly useful comonomer. Its application in P(MMA-co-TCDDMDA) for denture bases highlights its real-world impact in creating more durable and aesthetically stable materials [3]. Furthermore, its role as a core structure in cytotoxic molecules underscores its broader potential in pharmaceutical development [4].

References

Michael addition reactions with acrylophenone

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Reaction Overview

Michael addition is the 1,4-conjugate addition of a resonance-stabilized carbanion to an activated alkene [1]. Acrylophenone, an α,β-unsaturated ketone, acts as the Michael acceptor due to its electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond [2].

G Nucleophile Nucleophile (e.g., enolate) Resonance-Stabilized\nCarbanion Resonance-Stabilized Carbanion Nucleophile->Resonance-Stabilized\nCarbanion Deprotonation Base Transition State Transition State Resonance-Stabilized\nCarbanion->Transition State Enolate Intermediate Enolate Intermediate Transition State->Enolate Intermediate This compound This compound (Michael Acceptor) This compound->Transition State Conjugate Addition 1,4-Addition Michael Adduct Michael Adduct 1,5-Dicarbonyl Product Enolate Intermediate->Michael Adduct Protonation

Experimental Protocol: Asymmetric Michael Addition

This protocol describes an asymmetric Michael addition of acetophenone-derived enolate to this compound, inspired by organocatalytic methodologies [3].

Materials
  • This compound derivative (e.g., (E)-4-phenylbut-3-en-2-one)
  • Michael Donor: Acetophenone
  • Organocatalyst: Jørgensen-Hayashi-type catalyst (e.g., diphenylprolinol silyl ether)
  • Base: Lithium acetate
  • Solvent: Anhydrous methanol
  • Work-up: Saturated aqueous NH₄Cl solution, ethyl acetate, brine, anhydrous MgSO₄
Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), combine the Jørgensen-Hayashi catalyst (0.2 equiv, 20 mol%) and anhydrous methanol (0.1 M relative to this compound).
  • Iminium Formation: Add this compound (1.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-form the chiral iminium ion intermediate.
  • Nucleophile Preparation: In a separate vial, pre-mix acetophenone (1.5-2.0 equiv) and lithium acetate (0.3 equiv) in anhydrous methanol.
  • Michael Addition: Add the nucleophile mixture dropwise to the reaction flask containing the activated this compound. Stir the reaction mixture at room temperature and monitor by TLC until this compound is fully consumed (typically 12-24 hours).
  • Reaction Quenching: Once complete, carefully add saturated aqueous NH₄Cl solution (10 mL per 100 mL reaction volume) with stirring.
  • Product Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Combine the organic layers and wash with brine (1 × 20 mL).
  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired δ-keto aldehyde or derivative.
  • Analysis: Characterize the product using ¹H/¹³C NMR, IR spectroscopy, and chiral HPLC to determine enantiomeric excess (typically >95% ee achievable) [3].

Analytical Characterization

Analysis Method Purpose Key Characteristics
TLC Reaction monitoring Compare starting material vs. product Rf values
NMR Spectroscopy Structural confirmation Loss of this compound β-proton vinyl signal (~6.5-7.0 ppm); appearance of new α-proton multiplet (~2.5-3.5 ppm)
Chiral HPLC/GC Enantiomeric excess Determine ee using chiral stationary phases
IR Spectroscopy Functional group tracking Carbonyl stretch retention with alkene band diminishment
HRMS Mass confirmation Verify molecular formula of adduct

Pharmaceutical Applications

Michael adducts serve as key intermediates for synthesizing biologically active molecules and pharmaceuticals [4]. The versatility of these compounds enables access to diverse therapeutic scaffolds.

G Michael Adduct Michael Adduct Cyclooxygenase (COX)\nInhibitors Cyclooxygenase (COX) Inhibitors Michael Adduct->Cyclooxygenase (COX)\nInhibitors Lipoxygenase (LOX)\nInhibitors Lipoxygenase (LOX) Inhibitors Michael Adduct->Lipoxygenase (LOX)\nInhibitors Dual COX/LOX\nInhibitors Dual COX/LOX Inhibitors Michael Adduct->Dual COX/LOX\nInhibitors γ-Amino Acid\nDerivatives γ-Amino Acid Derivatives Michael Adduct->γ-Amino Acid\nDerivatives Analgesic Agents Analgesic Agents Dual COX/LOX\nInhibitors->Analgesic Agents Reduced GI toxicity Baclofen Baclofen γ-Amino Acid\nDerivatives->Baclofen Rolipram Rolipram γ-Amino Acid\nDerivatives->Rolipram

Critical Parameters & Troubleshooting

Parameter Importance Optimization Tips
Moisture Exclusion Critical for enolate stability Use anhydrous solvents; conduct reactions under inert atmosphere
Catalyst Loading Impacts rate and enantioselectivity Typically 10-20 mol%; optimize for specific substrate
Base Selection Affects enolate formation and reactivity Consider pKₐ matching; lithium salts often beneficial for chelation
Reaction Monitoring Prevents over-addition or decomposition Use TLC and HPLC; stop at complete this compound consumption
Temperature Control Maintains stereoselectivity Room temperature typically optimal for organocatalysis

References

Comprehensive Application Notes and Protocols: Photochemical Behavior and Synthesis of Δ¹-Pyrrolines Using Acrylophenone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acrylophenone Photochemistry

This compound serves as a versatile photochemical building block in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles. Its structure, featuring an α,β-unsaturated carbonyl system, allows it to participate in various light-mediated transformations. Recent advances have demonstrated its utility in visible-light photocatalysis under continuous flow conditions, enabling efficient synthesis of biologically relevant Δ¹-pyrroline scaffolds with improved efficiency and selectivity compared to traditional thermal methods [1]. These five-membered N-heterocycles are privileged structures in medicinal chemistry, found in numerous natural products and pharmaceuticals, including the alkaloid myosmine and the amino acid pyrrolysine [1]. The photochemical approach to these valuable compounds represents a significant advancement in sustainable synthetic methodology, reducing reaction times, improving energy efficiency, and minimizing waste formation.

Photochemical Synthesis of Δ¹-Pyrrolines

Mechanism and Reaction Pathways

The photochemical transformation of acrylophenones into Δ¹-pyrrolines proceeds through a formal (3+2)-cycloaddition with 2H-azirines, initiated by visible light photocatalysis. The mechanism involves a complex sequence of energy and electron transfer steps that ultimately lead to ring expansion and formation of the pyrroline core structure [1].

Table 1: Key Photophysical Properties of this compound in Cycloaddition Reactions

Property Description Experimental Evidence
Reaction Type Formal (3+2)-cycloaddition Characterization of regioisomers via NMR and X-ray crystallography [1]
Activation Mode Visible light photocatalysis Reaction proceeds only under 440 nm LED irradiation [1]
Key Intermediate Excited triplet state of photocatalyst Quenching studies and catalyst optimization [1]
Stereochemical Outcome Mixture of cis/trans diastereomers Diastereomeric ratios up to 69:31 achieved [1]

The reaction mechanism begins with photoexcitation of the photocatalyst, which subsequently engages in energy or electron transfer with the reaction components, leading to ring opening of the 2H-azirine and subsequent addition across the this compound's electron-deficient double bond. The process culminates in cyclization to form the Δ¹-pyrroline product, with the specific diastereomeric ratio dependent on the substituents present on both reaction partners [1].

G PC Photocatalyst (PC) PC_Star PC* (excited state) PC->PC_Star hv (440 nm) Azirine 2H-Azirine PC_Star->Azirine Single electron transfer Azirine_Rad Azirine Radical Azirine->Azirine_Rad Intermediate Ring-Opened Intermediate Azirine_Rad->Intermediate Ring opening This compound This compound This compound->Intermediate Michael addition Pyrroline Δ¹-Pyrroline Product Intermediate->Pyrroline Cyclization

Figure 1: Photocatalytic Mechanism of Δ¹-Pyrroline Formation. The diagram illustrates the key steps in the visible-light-mediated formal (3+2)-cycloaddition between acrylophenones and 2H-azirines, including photoexcitation, electron transfer, and cyclization stages [1].

Experimental Protocol: Continuous Flow Synthesis of Δ¹-Pyrrolines

Protocol Objective: To provide a detailed procedure for the synthesis of trisubstituted Δ¹-pyrrolines via visible-light-promoted formal (3+2)-cycloaddition of this compound with 2H-azirines under continuous flow conditions [1].

Materials and Equipment:

  • This compound derivative (0.15 mmol)
  • 2,3-Diphenyl-2H-azirine (0.225 mmol, 1.5 equiv.)
  • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (7 mol%)
  • Solvent: 1,2-Dichloroethane (anhydrous)
  • Continuous flow reactor with 1.5 mL sample loop
  • Light source: 440 nm blue LED (40 W)
  • Syringe pumps for reagent delivery
  • Collection vessel
  • Chromatography equipment for purification

Step-by-Step Procedure:

  • Solution Preparation: Dissolve this compound derivative (0.15 mmol), 2H-azirine (0.225 mmol), and photocatalyst (7 mol%) in 1.5 mL of anhydrous 1,2-dichloroethane. Ensure complete dissolution by stirring or brief sonication.

  • Reactor Setup: Assemble the continuous flow reactor according to manufacturer instructions. Connect the syringe pumps and ensure the blue LED light source is properly positioned to illuminate the entire reaction loop.

  • Reaction Execution: Load the reaction solution into the sample loop (1.5 mL). Initiate flow through the reactor with a residence time of 30 minutes at ambient temperature.

  • Process Monitoring: Monitor reaction progress by TLC analysis of aliquots collected from the outlet stream. For slower-reacting substrates (e.g., acrylates), extend residence time to 40 minutes to improve conversion.

  • Product Isolation: After complete residence time, collect the reaction mixture and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradient elution to separate diastereomers and isolate the pure Δ¹-pyrroline product.

  • Characterization: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. Determine diastereomeric ratio by ( ^1 \text{H} ) NMR analysis or chiral HPLC. Confirm stereochemistry by single-crystal X-ray diffraction where possible [1].

Technical Notes:

  • Control experiments confirm no reaction occurs without photocatalyst or light exposure
  • For substrates with poor solubility, alternative solvents (MeCN, 2-MeTHF) may be used despite potentially lower yields
  • Scale-up is achievable by increasing sample loop volume to 10 mL and operating for 4 hours while maintaining 30-minute residence time
  • Diastereomers can typically be separated by careful column chromatography, with trans-isomer generally less polar than cis-isomer [1]

Substrate Scope and Reaction Optimization

This compound Substrate Variability

The continuous flow photochemical protocol demonstrates considerable versatility across a range of this compound derivatives. Electron-withdrawing and electron-donating substituents on the phenyl ring are generally well-tolerated, with variations in yield and diastereoselectivity observed depending on the specific substitution pattern.

Table 2: Substrate Scope and Performance of this compound Derivatives

This compound Substituent Product Yield (%) Diastereomeric Ratio (trans:cis) Notes
4-NO₂ 91 58:42 Highest yielding electron-withdrawing group [1]
4-CH₃ 65 61:39 Moderate yield with electron-donating group [1]
4-OCH₃ 70 61:39 Standard condition reference [1]
2-Naphthyl 52 67:33 Extended aromatic system [1]
3,4-Methylenedioxy 42 63:37 Fused heterocyclic substituent [1]
Heteroaromatic 80-83 50:50 to 56:44 Excellent yields with heterocycles [1]
3-NHBoc 93 56:44 Highest yielding substrate [1]
Methyl vinyl ketone 53 50:50 Aliphatic variant [1]
Optimization Data and Parameters

Extensive reaction optimization has revealed the critical importance of photocatalyst selection, solvent system, and reactant stoichiometry for achieving high yields and selectivity in the transformation.

Table 3: Reaction Optimization Parameters and Outcomes

Variation from Standard Conditions Yield (%) Diastereomeric Ratio (trans:cis) Conclusion
Standard conditions 70 61:39 Optimal baseline [1]
No photocatalyst Trace - Photocatalyst essential [1]
No light irradiation No reaction - Light required for activation [1]
2-MeTHF as solvent 45 69:31 Greener solvent, lower yield [1]
MeCN as solvent 65 47:53 Similar yield, reversed selectivity [1]
TPT as photocatalyst Trace - Ineffective photocatalyst [1]
4-CzIPN as photocatalyst No reaction - Ineffective photocatalyst [1]
Reduced catalyst (5 mol%) 53 63:37 Lower yield with less catalyst [1]
Reduced 2H-azirine (1.2 equiv.) 54 59:41 Lower yield with less azirine [1]

Applications and Advanced Transformations

Synthesis of Tetrasubstituted Pyrroles

The photochemical methodology can be extended to synthesize more complex tetrasubstituted pyrroles through a sequential cycloaddition-oxidation process. When chalcones are employed as starting materials instead of simple acrylophenones, the initially formed Δ¹-pyrrolines undergo subsequent oxidation to yield fully aromatic pyrrole systems [1]. This one-pot transformation demonstrates the versatility of the photochemical approach and provides access to more complex heteroaromatic systems prevalent in pharmaceutical compounds and functional materials.

Key Advancement: Using chalcone 4a with 2H-azirine 2a under standard continuous flow conditions produces the corresponding Δ¹-pyrroline 3aa in 82% yield with 73:27 d.r., which can then be oxidized to the tetrasubstituted pyrrole [1]. This expansion of substrate scope significantly enhances the synthetic utility of the methodology.

Scale-Up and Industrial Considerations

The continuous flow approach addresses one of the most significant challenges in photochemistry - scalability. Traditional batch photochemical reactions often suffer from limited light penetration and inefficient mixing when scaled to production volumes. The continuous flow methodology effectively overcomes these limitations [1].

Scale-Up Protocol:

  • Increase sample loop volume from 1.5 mL to 10 mL
  • Maintain residence time of 30 minutes
  • Operate for extended period (4 hours) to accumulate product
  • Demonstrated with compound 3s, providing 66% yield with maintained diastereoselectivity (40:60 d.r.) [1]

This scalable approach makes the technology attractive for industrial applications where gram-scale production of pyrroline intermediates may be required for drug discovery and development programs.

Analytical Methods and Characterization

Structural Confirmation Techniques

Comprehensive characterization of photochemical products is essential for verifying reaction outcomes and stereochemical assignment. The following analytical techniques have been successfully employed:

  • X-ray Crystallography: Unambiguous confirmation of stereochemistry for both cis and trans diastereomers of multiple compounds [1]
  • ( ^1 \text{H} ) NMR Spectroscopy: Determination of diastereomeric ratios through comparative signal integration [1]
  • HRMS: Verification of molecular formula and reaction pathway [1]
  • Chromatographic Separation: Isolation of pure diastereomers using flash column chromatography [1]
Troubleshooting and Technical Notes
  • Incomplete Conversion: For challenging substrates (particularly acrylates), extend residence time to 40 minutes and ensure fresh photocatalyst is used [1]
  • Solubility Issues: If precipitation occurs during the reaction, consider alternative solvent systems (MeCN, 2-MeTHF) despite potentially lower yields [1]
  • Diastereomer Separation: The trans-isomer consistently elutes before the cis-isomer in normal phase chromatography [1]
  • Epimerization Attempts: Acid- or base-catalyzed epimerization of pure diastereomers typically leads to degradation rather than interconversion [1]

Conclusion

The photochemical behavior of acrylophenones in visible-light-mediated formal (3+2)-cycloadditions with 2H-azirines represents a powerful methodology for synthesizing biologically relevant Δ¹-pyrrolines. The continuous flow approach enables rapid reaction times (30 minutes), excellent yields (up to 93%), and manageable diastereoselectivity (up to 69:31 d.r.) while facilitating scale-up for potential industrial applications. The protocol's versatility across a broad range of this compound derivatives and 2H-azirines, combined with its extension to tetrasubstituted pyrrole synthesis, makes it a valuable addition to the synthetic chemist's toolkit for preparing pharmaceutically important heterocyclic scaffolds.

References

Comprehensive Application Notes and Protocols: Photochemistry of 3-Azido-Acrylophenones Using Matrix Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide Photochemistry and Matrix Isolation

Organic azides represent a versatile class of energy-rich compounds that have garnered significant interest in synthetic chemistry, materials science, and drug discovery due to their diverse reactivity patterns. The azido moiety (-N₃) can be activated through thermal or photochemical stimulation, leading to the release of nitrogen gas and the formation of reactive intermediates such as nitrenes, which can subsequently undergo various transformations including cyclization, insertion, and rearrangement reactions. [1] Among azide derivatives, 3-azido-acrylophenones have emerged as particularly valuable substrates for studying fundamental photochemical processes and developing novel synthetic methodologies.

The matrix isolation technique has proven invaluable for investigating the photochemistry of reactive compounds like 3-azido-acrylophenones. This method involves trapping molecules in an inert, cryogenic environment (typically argon or xenon matrices at temperatures below 20 K), which suppresses molecular diffusion and prevents bimolecular reactions. This confinement allows for the stabilization and spectroscopic characterization of short-lived reaction intermediates that would be inaccessible under conventional conditions. [1] The photochemical behavior of 3-azido-acrylophenones is complex, often proceeding through multiple competing pathways that can be meticulously mapped using this approach.

Experimental Protocols

Matrix Isolation Apparatus Setup

Table: Matrix Isolation System Components and Specifications

Component Specification Purpose
Vacuum System High vacuum chamber (pressure < 10⁻⁶ mbar) Prevent matrix contamination and heat transfer
Cryostat Closed-cycle helium cryostat Maintain temperatures of 3-20 K during experiments
Deposition System Precision needle valve and heated inlet Control matrix gas:sample ratio (typically 1000:1)
Substrate CsI or KBr windows IR-transparent substrate for matrix deposition
Temperature Controller Digital controller with thermocouple Precisely regulate and monitor matrix temperature

The matrix isolation apparatus requires careful assembly and calibration to ensure reproducible results. The cryogenic cooling system must achieve and maintain temperatures between 3-20 K throughout the experiment, which is typically accomplished using a closed-cycle helium cryostat. [1] The vacuum system should maintain pressures below 10⁻⁶ mbar to prevent contamination of the matrix and minimize heat transfer to the cold substrate. For deposition, the compound of interest is typically vaporized at controlled temperatures (50-100°C for most 3-azido-acrylophenones) and co-deposited with a large excess of matrix gas (argon or xenon) onto the cold substrate. The matrix gas-to-sample ratio is critical and typically ranges from 500:1 to 2000:1, optimized to ensure isolation of individual molecules while maintaining adequate spectroscopic signals.

Synthesis of (Z)-3-Azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP)
  • Reagents Required: 2-(Triphenylphosphoranylidene)acetophenone, triethylamine, dry toluene, appropriate acid chloride, azidotrimethylsilane, methanol
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Schlenk line for inert atmosphere, separatory funnel, rotary evaporator, chromatography equipment

Step 1: Preparation of methyl 2,4-dioxo-4-phenyl-3-triphenylphosphoranylidenebutanoate Under inert atmosphere, add 2-(triphenylphosphoranylidene)acetophenone (1.0 equiv) to a solution of triethylamine in dry toluene. Treat the mixture with the appropriate acid chloride (1.1 equiv) dropwise with stirring at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC. After completion, concentrate under reduced pressure and purify the resulting ylide by recrystallization. [1]

Step 2: Azidation reaction Add the purified ylide (1.0 equiv) to a solution of azidotrimethylsilane (1.5 equiv) in dry methanol. Stir the reaction mixture at room temperature for 6-8 hours. Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography using hexane/ethyl acetate (4:1) as eluent. The product, MACBP, is obtained as a crystalline solid. Characterization: The structure of the bromo derivative was established as Z configuration using X-ray crystallography, bearing the azide and benzoyl groups trans to each other. [1]

Photolysis Experiments in Cryogenic Matrices

Table: Photolysis Parameters for Matrix Isolation Studies

Parameter Condition 1 Condition 2 Condition 3
Light Source High-pressure mercury lamp UV pen lamp LED source
Wavelength λ > 235 nm λ = 254 nm λ = 285 nm
Filter System Long-pass filter Band-pass filter Monochromator
Irradiation Time 30-120 minutes 5-30 minutes 15-60 minutes
Matrix Temperature 13 K 13 K 13 K

Procedure for in situ photolysis: After deposition of the matrix, acquire a reference IR spectrum to characterize the starting material. Irradiate the matrix using a selected UV light source through an appropriate filter system. For MACBP, irradiation at λ > 235 nm has been shown to efficiently initiate photochemistry. [1] Monitor the reaction progress by acquiring IR spectra at regular intervals (e.g., every 5-15 minutes of irradiation). Continue irradiation until no significant further changes are observed in the IR spectrum, indicating completion of the primary photochemical processes. For sequential irradiation studies, begin with longer wavelengths and progressively shift to shorter wavelengths to isolate different reaction pathways.

Spectroscopic Characterization Methods

Infrared Spectroscopy: FTIR spectroscopy is the primary analytical method for monitoring photochemical transformations in matrices. Spectra should be collected with high resolution (1 cm⁻¹ or better) over the range of 4000-400 cm⁻¹. The low temperature of the matrix results in sharp absorption bands with minimal broadening, allowing for excellent differentiation of closely related species. [1] Difference spectroscopy (subtracting the initial spectrum from subsequent spectra) can highlight subtle changes and facilitate identification of new absorption features.

UV-Vis Spectroscopy: While less commonly employed in matrix isolation due to technical challenges, UV-Vis spectroscopy can provide complementary information, particularly for species with characteristic chromophores. For azido compounds and their photoproducts, spectra are typically acquired in the 200-500 nm range. [2] [3] When using UV-Vis spectroscopy, careful consideration must be given to potential photodegradation during measurement, which can be mitigated by using rapid scan times and minimal light exposure.

Photochemical Pathways and Mechanisms

Primary Photochemical Processes

The photochemistry of 3-azido-acrylophenones proceeds through competing pathways that can be selectively accessed by varying the experimental conditions. For MACBP, the primary photochemical event involves cleavage of the N₃ moiety with release of nitrogen gas, generating reactive intermediates that undergo subsequent transformations. [1] The matrix isolation technique has been instrumental in elucidating these pathways by allowing for the characterization of unstable intermediates that would be transient under conventional conditions.

G MACBP MACBP Starting Material Azirine 2H-Azirine Intermediate MACBP->Azirine UV > 235 nm Pathway A Ketenimine Ketenimine Product (CBMK) MACBP->Ketenimine UV > 235 nm Pathway B VinylNitrene Vinyl Nitrene (not observed) MACBP->VinylNitrene Pathway C (not observed) NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide Photochemical C-C cleavage Oxazole Oxazole Product (MCPOC) NitrileYlide->Oxazole Ring expansion

Diagram 1: Photochemical pathways of MACBP under matrix isolation conditions

The diagram illustrates the two primary photochemical pathways observed for MACBP under matrix isolation conditions. Pathway A leads to the formation of the 2H-azirine intermediate through a concerted rearrangement, which subsequently undergoes photochemical ring opening to generate a nitrile ylide. This nitrile ylide then undergoes ring expansion to yield the final oxazole product (MCPOC). [1] Pathway B proceeds through a Curtius-type concerted rearrangement to directly form the ketenimine product (CBMK) without the involvement of discrete nitrene intermediates. Notably, the pathway involving formation of a vinyl nitrene intermediate (which would be expected to yield an isoxazole product) was not observed, supporting the concerted nature of the rearrangements. [1]

Intermediate Characterization and Identification

The characterization of reactive intermediates is crucial for elucidating photochemical mechanisms. For MACBP, the 2H-azirine intermediate (MBCAC) exhibits distinctive IR absorption bands that can be identified through comparison with DFT calculations. The nitrile ylide intermediate displays characteristic CN stretching vibrations and C-H bending modes that are clearly distinguishable from both starting material and final products. [1] The absence of spectroscopic signatures consistent with vinyl nitrene intermediates provides important mechanistic evidence, suggesting that the formation of oxazole and ketenimine products does not proceed through free nitrene species under matrix isolation conditions.

The application of DFT calculations at the B3LYP/6-311++G(d,p) level is essential for supporting the experimental IR assignments. [1] [4] Theoretical calculations provide harmonic vibrational frequencies and intensities that, when properly scaled (typically by a factor of 0.9613), show excellent agreement with experimental matrix isolation spectra. [2] [3] This combined experimental and computational approach allows for confident identification of multiple species present in the matrix during the photolysis process.

Spectroscopic Data and Analysis

IR Spectral Signatures of Key Species

Table: Experimental IR Absorption Bands for MACBP and Photoproducts

Compound Characteristic IR Bands (cm⁻¹) Assignment Reference
MACBP (Starting Material) 2144, 2115, 1611, 1608, 1598, 1581, 1577, 1448, 1415, 1404, 1314, 1240, 1127, 1031, 948, 915, 757, 746 Azide asymmetric stretch, C=O stretch, C=C stretch [1]
2H-Azirine Intermediate 1752, 1720, 1602, 1585, 1565, 1550, 1495, 1480, 1455, 1440, 1425, 1405, 1390, 1375, 1360, 1345, 1330, 1315 C=N stretch, ester C=O, carbonyl stretch [1]
Oxazole Product (MCPOC) 2218, 1624, 1573, 1527, 1487, 1450, 964, 829, 764, 753, 696, 668 C≡N stretch, C=N stretch, C-O-C stretch [1]
Ketenimine Product (CBMK) 2105, 1725, 1600, 1580, 1560, 1545, 1520, 1500, 1485, 1470, 1455, 1440, 1425, 1410, 1395, 1380 N=C=O asymmetric stretch, C=O stretch [1]

The IR spectral data provide unambiguous identification of the starting material and photogenerated species throughout the transformation. The disappearance of azide bands at 2144 and 2115 cm⁻¹ indicates complete consumption of the starting material, while the appearance of new characteristic bands serves to identify the photoproducts. [1] For the oxazole product, the sharp band at 2218 cm⁻¹ is particularly diagnostic, corresponding to the C≡N stretch. The ketenimine product displays a characteristic N=C=O asymmetric stretch at approximately 2105 cm⁻¹, clearly distinguishable from the azide stretches of the starting material.

UV-Vis Spectroscopic Monitoring

While IR spectroscopy is the primary method for monitoring matrix isolation experiments, UV-Vis spectroscopy provides complementary information, particularly for species with extended conjugation. For nitrosoalkene species generated from related azido compounds, a broad absorption band with λmax at ~360 nm with a tail extending to 470 nm has been reported. [2] [3] Time-dependent density functional theory (TD-DFT) calculations can support the assignment of UV-Vis spectra, though the level of theory and solvation models must be carefully selected to achieve reasonable agreement with experimental observations. [3]

Applications in Synthetic Chemistry and Drug Development

The photochemical transformations of 3-azido-acrylophenones have significant implications for synthetic methodology and the development of pharmacologically active compounds. The efficient conversion to oxazole derivatives under mild conditions provides valuable access to this important heterocyclic scaffold, which is prevalent in medicinal chemistry and drug discovery. [1] Oxazoles exhibit diverse biological activities and are considered privileged structures in drug design due to their metabolic stability and hydrogen-bonding capabilities.

The matrix isolation technique enables detailed mechanistic understanding that can be translated to solution-phase synthesis. By identifying the key intermediates and mapping the competing pathways, synthetic protocols can be optimized to favor desired products and minimize byproduct formation. The discovery that 3-azido-acrylophenones preferentially form oxazoles rather than the isomeric isoxazoles provides valuable strategic guidance for synthetic planning. [1]

Furthermore, the photochemical behavior of organic azides has important applications in photoaffinity labeling for biological target identification. [5] [6] When incorporated into bioactive molecules, azido groups can be photochemically activated to generate reactive species that form covalent bonds with proximal biomacromolecules, enabling the mapping of interaction sites and the identification of molecular targets. The insights gained from fundamental studies of azide photochemistry directly inform the design and implementation of these chemical biology tools.

Troubleshooting and Technical Considerations

  • Matrix Quality Issues: If IR spectra show broad bands or evidence of aggregation, increase the matrix gas-to-sample ratio (up to 2000:1) and ensure slower deposition rates. High-quality matrices should yield sharp, well-resolved IR absorption bands.
  • Incomplete Photoconversion: If starting material persists after extended irradiation, consider using a more powerful light source or shorter wavelength irradiation. Verify that filters are not blocking the appropriate wavelength range for activation.
  • Secondary Photoreactions: If unexpected products appear with prolonged irradiation, conduct time-course studies to identify optimal irradiation times that maximize primary product formation while minimizing secondary processes.
  • Computational Correlations: When theoretical calculations show poor agreement with experimental spectra, verify that the computational method includes appropriate dispersion corrections and consider scaling factors specific to the level of theory and basis set being used.

Conclusion

The combination of matrix isolation techniques with spectroscopic analysis and computational chemistry provides a powerful platform for elucidating the complex photochemical behavior of 3-azido-acrylophenones. The detailed protocols and data presented in these Application Notes establish robust methods for investigating these transformations, from sample preparation and matrix deposition to photolysis and product characterization. The mechanistic insights gained through these studies, particularly the identification of the 2H-azirine and nitrile ylide intermediates in the formation of oxazole products, advance our fundamental understanding of azide photochemistry and enable the rational development of new synthetic methodologies with applications in medicinal chemistry and chemical biology.

References

Comprehensive Application Notes: Acrylophenone Nazarov Cyclization for Indanone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nazarov Cyclization and Indanone Synthesis

The Nazarov cyclization represents one of the most versatile electrocyclic reactions in organic chemistry, enabling the efficient construction of cyclopentenones from divinyl ketones through a 4π-conrotatory process under acidic conditions. First discovered by Ivan Nikolaevich Nazarov in 1941, this transformation has evolved into an indispensable method for accessing 1-indanone scaffolds that serve as privileged structural motifs in pharmaceutical development and natural product synthesis. The significance of indanones in drug discovery is underscored by their presence in therapeutic agents for Alzheimer's disease, cancer treatments, and central nervous system disorders, highlighting the practical importance of mastering Nazarov cyclization methodologies [1] [2].

The application of Nazarov cyclization specifically for indanone synthesis typically proceeds through acrylophenone intermediates, where an α,β-unsaturated ketone system adjacent to an aromatic ring undergoes acid-catalyzed electrocyclization. This review comprehensively details both fundamental and advanced protocols for executing this compound Nazarov cyclizations, with particular emphasis on practical implementation, troubleshooting common challenges, and optimization strategies relevant to medicinal chemistry and process development. The provided protocols integrate both classical approaches and contemporary innovations that enhance reaction efficiency, functional group tolerance, and environmental sustainability.

Fundamental Principles of Nazarov Cyclization

Reaction Mechanism and Key Intermediates

The Nazarov cyclization proceeds through a well-defined concerted mechanism that transforms divinyl ketones into cyclopentenones. The reaction begins with carbonyl activation through coordination with a Lewis or Brønsted acid, generating a pentadienyl cation intermediate. This critical intermediate undergoes a 4π conrotatory electrocyclization following the Woodward-Hoffmann rules, resulting in the formation of an oxyallyl cation. The reaction concludes with elimination of a β-hydrogen and subsequent tautomerization to yield the observed cyclopentenone product (Figure 1) [3] [4].

For the cyclization to proceed efficiently, the substrate must adopt an s-trans/s-trans conformation that properly aligns the vinyl groups for ring closure. The presence of electron-donating substituents at the α-position can significantly accelerate the reaction rate by stabilizing the transition state and enforcing the required conformation through coordination with the Lewis acid catalyst. Similarly, β-substitution patterns influence the reaction trajectory, with inward-directed substituents often leading to stereoselective outcomes despite the overall conrotatory process [3].

Figure 1: Nazarov Cyclization Mechanism

G A Divinyl Ketone B Acid Catalyst (Lewis/Brønsted) A->B C Pentadienyl Cation Intermediate B->C D 4π Conrotatory Electrocyclization C->D E Oxyallyl Cation Intermediate D->E F Proton Elimination & Tautomerization E->F G Cyclopentenone Product F->G

Stereochemical Considerations

The Nazarov cyclization exhibits unique stereoelectronic properties that distinguish it from many other electrocyclic reactions. While the initial 4π conrotatory ring closure is stereospecific, the overall transformation often demonstrates torquoselectivity rather than strict stereospecificity. This phenomenon arises because the substituents α to the keto group are prone to racemization under acidic conditions due to equilibria involving proton transfer, which typically results in low diastereoselectivity. The direction of vinyl group rotation during the conrotatory process is influenced by steric interactions and electronic effects, with electron-withdrawing groups tending to rotate outward and electron-donating groups preferring inward rotation [3] [4].

In the context of indanone synthesis, this stereochemical behavior is particularly relevant for establishing the relative configuration between the newly formed ring junction and existing stereocenters. Modern approaches to control stereochemistry include the use of chiral Lewis acid catalysts, silicon-directed cyclizations, and auxiliary-controlled variants, though achieving high enantioselectivity remains challenging and often requires nearly stoichiometric amounts of chiral promoters [3] [4] [5].

Traditional Synthesis Methods for 1-Indanones

Carboxylic Acid and Acid Chloride Approaches

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and their derivatives represents the most direct and historically significant approach to 1-indanone synthesis. The earliest reported method from 1939 involved cyclization of hydrocinnamic acid using 20% sulfuric acid at 140°C, providing unsubstituted 1-indanone in modest 27% yield [1] [2]. Subsequent improvements demonstrated that 3-(2-bromophenyl)propionic acid could be cyclized more efficiently using n-BuLi at -100°C, achieving substantially improved yields of 76% [1].

The acid chloride pathway generally offers superior efficiency and milder conditions compared to direct carboxylic acid cyclization. The seminal 1927 procedure employing phenylpropionic acid chloride with aluminum chloride in benzene achieved 90% yield of 1-indanone, establishing this as the benchmark methodology for decades [1]. Modern variations have introduced alternative catalysts such as ZnBr₂ and Nafion-H, which generate highly reactive mixed anhydrides in situ that cyclize to produce the desired indanones with comparable efficiency (90% yield) under reflux conditions in benzene [1].

Table 1: Comparison of Traditional Methods for 1-Indanone Synthesis

Starting Material Reaction Conditions Catalyst/Reagent Temperature Yield (%) Reference
Hydrocinnamic acid 20% H₂SO₄ H₂SO₄ 140°C 27 [1]
3-(2-Bromophenyl)propionic acid n-BuLi in THF n-BuLi -100°C 76 [1]
3-Arylpropionic acids Tb(OTf)₃ in chlorobenzene Tb(OTf)₃ 250°C Up to 74 [1]
Phenylpropionic acid chloride AlCl₃ in benzene AlCl₃ Reflux 90 [1]
Acid chloride derivative Nafion-H in benzene Nafion-H Reflux 90 [1]
3-Arylpropionic acids Triflic acid in CH₂Cl₂ CF₃SO₃H 80°C 100 [6]
Conventional Nazarov Cyclization Protocol

The classical Nazarov cyclization of acrylophenones follows a standardized procedure that remains widely applicable despite certain limitations. A typical experimental protocol involves:

  • Substrate Preparation: Dissolve the this compound substrate (1.0 mmol) in dry dichloroethane (10 mL) under inert atmosphere.
  • Catalyst Addition: Add Lewis acid catalyst, typically titanium tetrachloride or boron trifluoride etherate (1.1-2.0 equiv), dropwise at 0°C with vigorous stirring.
  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature, then heat to 40-80°C until completion (typically 2-12 hours, monitored by TLC or HPLC).
  • Workup Procedure: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution, extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Product Purification: Purify the crude material by flash chromatography on silica gel using hexanes/ethyl acetate gradient elution [3] [4].

While this conventional approach reliably delivers indanone products, it suffers from several drawbacks including the requirement for stoichiometric strong acids, limited functional group tolerance, and potential regioselectivity issues during the elimination step. These limitations have motivated the development of modern variants that address these specific challenges while expanding the substrate scope and improving the overall sustainability profile [3].

Contemporary Protocols and Methodologies

Microwave-Assisted and Non-Conventional Methods

The application of alternative energy sources has dramatically improved the efficiency of Nazarov cyclizations and indanone syntheses. Microwave irradiation enables rapid reaction times, enhanced yields, and reduced energy consumption compared to conventional heating methods. A representative protocol for microwave-assisted Nazarov cyclization:

  • Reaction Setup: Combine the this compound substrate (1.0 mmol) with triflic acid (3.0 equiv) in dry dichloromethane (5 mL) in a dedicated microwave vessel.
  • Microwave Conditions: Irradiate the mixture at 80°C for 60 minutes under controlled power settings with magnetic stirring.
  • Reaction Monitoring: Analyze reaction progress by TLC or UPLC-MS. Under optimized conditions, complete conversion is typically observed within the irradiation period.
  • Product Isolation: Cool the reaction mixture to room temperature, dilute with additional dichloromethane (10 mL), wash with water (10 mL), dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography [6].

This microwave-assisted approach achieves quantitative yields for many substrates while significantly reducing reaction times from days to hours. Comparable efficiency can be obtained using high-intensity ultrasound at 40°C, though this method requires a larger excess of triflic acid (10 equivalents) and extended reaction times (150 minutes) to achieve complete conversion. The Q-tube reactor system represents another alternative that unifies the advantages of both methods by providing safe pressure operation with simplified workup procedures [6].

Green Chemistry and Heterogeneous Catalysis Approaches

The development of environmentally benign protocols for Nazarov cyclization has gained significant momentum, with several heterogeneous catalyst systems demonstrating excellent performance:

  • Metal-Organic Frameworks (MOFs): Fe(II)-, Cu-, and Co-based MOFs catalyze tandem acylation-Nazarov cyclization sequences in dichloroethane at reflux temperatures, achieving yields of 78-92% with excellent recyclability over multiple cycles [5].
  • Zeolite Catalysts: Commercially available H-USY zeolite efficiently promotes Nazarov cyclizations at 75°C within 2 hours, providing indanone products in 11-97% yield depending on substrate substitution patterns [5].
  • Coordination Polymers: Silver-based coordination polymers facilitate tandem acylation-Nazarov cyclization to access cyclopentenone[b]pyrrole hybrids with 86-92% yield and maintain activity through five catalytic cycles [5].

A representative green protocol using H-USY zeolite:

  • Catalyst Preparation: Activate H-USY zeolite (0.1 g) by heating at 200°C under vacuum for 2 hours prior to use.
  • Reaction Conditions: Charge the activated zeolite with a solution of divinyl ketone substrate (0.5 mmol) in 1,2-dichloroethane (5 mL). Heat the suspension at 75°C with vigorous stirring for 2 hours.
  • Workup Procedure: Filter the reaction mixture through a pad of Celite, washing thoroughly with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
  • Catalyst Recycling: Regenerate the recovered zeolite by washing with dichloromethane, drying at 80°C, and reactivating at 200°C under vacuum for subsequent runs [5].

Table 2: Performance Comparison of Contemporary Nazarov Cyclization Methods

Method/Catalyst Reaction Conditions Reaction Time Yield Range (%) Key Advantages
Microwave/Triflic acid CH₂Cl₂, 80°C 60 min 95-100 Rapid, quantitative conversion
Ultrasound/Triflic acid CH₂Cl₂, 40°C 150 min 95-100 Mild temperature, clean profile
Fe(II)-MOF ClCH₂CH₂Cl, reflux 5 h 78-90 Magnetic separation, 10-cycle reusability
Cu-MOF ClCH₂CH₂Cl, 90°C 3 h 86-92 Membrane stability, high yield
H-USY Zeolite ClCH₂CH₂Cl, 75°C 2 h 11-97 Commercial availability, cis-selectivity
Ag-Cooperation Polymer ClCH₂CH₂Cl, reflux 5 h 86-92 Tunable structure, 5-cycle reusability
AuCl₃/AgSbF₆ CH₂Cl₂, room temperature 1-16 h 64-99 Mild conditions, excellent functional group tolerance
Specialized Nazarov Cyclization Variants

Several specialized Nazarov-type reactions have been developed to address specific synthetic challenges:

  • Halo-Nazarov Cyclization: This variant employs 3-halopentadienyl cationic intermediates, which demonstrate enhanced kinetic accessibility and thermodynamic stability compared to traditional 3-oxypentadienyl systems. The halo-Nazarov approach is particularly valuable for cyclizations of arylallyl cationic intermediates that require disruption of aromaticity, enabling the chemodivergent synthesis of functionalized haloindenes and indanones under mild, catalytic conditions [7].
  • Aza-Nazarov Cyclization: Replacement of a carbon unit with nitrogen enables the synthesis of highly substituted pyrrole derivatives. Recent advances incorporate 1,2-Wagner-Meerwein shifts in domino sequences with aza-Nazarov cyclizations, facilitated by Bi(III) catalysis to control the reactivity of 1-azapentadienyl cation intermediates. This approach demonstrates substrate-dependent divergence, selectively yielding either pyrroles or indenes through controlled reaction pathways [8].
  • Polarized Nazarov Cyclization: Strategic incorporation of electron-donating and electron-withdrawing groups creates effectively polarized systems that facilitate catalytic activation with milder Lewis acids such as copper triflate. This approach improves regioselectivity during the elimination step and enables selective formation of trans-α-epimers through equilibration of the acidic α-proton [3].

Application in Drug Synthesis: Ramelteon Case Study

Synthetic Strategy and Reaction Sequence

The synthesis of ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide), a selective melatonin receptor agonist approved for insomnia treatment, exemplifies the strategic implementation of Nazarov cyclization in complex drug synthesis. A concise six-step asymmetric approach developed from inexpensive 3-hydroxyacetophenone achieves an overall yield of 17% with 97% enantiomeric excess in the key asymmetric step [9].

The synthetic sequence begins with Iridium-catalyzed O-vinylation of 3-hydroxyacetophenone using vinyl acetate in toluene at 100°C, providing vinyl ether intermediate in 85% yield. Subsequent Rhodium-catalyzed C-H activation through intramolecular ortho-alkylation cyclization generates the 2,3-dihydrobenzofuran scaffold in 90% yield. The critical Nazarov cyclization step to construct the tricyclic core employs an α-methylenation/Nazarov sequence, where α-methylenation with paraformaldehyde in the presence of i-Pr₂NH·TFA salt in dry dioxane at reflux for 48 hours forms an this compound intermediate, which undergoes cyclization in 98% sulfuric acid at 40°C to deliver the tetrahydroindeno furanone in 27-41% yield [9].

Figure 2: Ramelteon Synthesis Workflow

G A 3-Hydroxyacetophenone B Ir-catalyzed O-Vinylation 85% yield A->B C Vinyl Ether Intermediate B->C D Rh-catalyzed C-H Activation 90% yield C->D E Dihydrobenzofuran Intermediate D->E F α-Methylenation/ Nazarov Cyclization 27-41% yield E->F G Tricyclic Core Structure F->G H Horner-Wadsworth-Emmons Olefination 77% yield G->H I α,β-Unsaturated Nitrile H->I J Cu-catalyzed Asymmetric Reduction 97% ee I->J K Chiral Nitrile Intermediate J->K L Ramelteon (17% overall yield) K->L

Key Nazarov Cyclization Protocol for Ramelteon Intermediate

The critical Nazarov cyclization in the ramelteon synthesis is executed as follows:

  • α-Methylenation Step: Charge a flame-dried flask with the dihydrobenzofuran intermediate (1.0 equiv), paraformaldehyde (3.0 equiv), and i-Pr₂NH·TFA salt (1.5 equiv) in dry dioxane (0.1 M concentration). Heat the mixture at reflux with rigorous exclusion of moisture for 48 hours under nitrogen atmosphere.
  • Nazarov Cyclization: Cool the reaction mixture to room temperature, then slowly add the crude this compound intermediate dropwise over 12 hours to vigorously stirred 98% sulfuric acid at 40°C. Maintain the temperature precisely throughout the addition to prevent biphasic system formation.
  • Workup and Isolation: After complete addition, continue stirring for an additional 2 hours at 40°C, then carefully pour the reaction mixture onto ice water. Extract the aqueous layer with ethyl acetate (3 × 20 mL), wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the tricyclic indanone core as a white solid in 27-41% yield over two steps [9].

This optimized protocol represents the shortest known route to the ramelteon tricyclic core from simple monocyclic precursors, significantly improving upon previous approaches that required 5-8 steps with comparable overall yields. The successful implementation highlights the strategic value of Nazarov cyclization in streamlining complex molecule assembly for pharmaceutical applications [9].

Experimental Protocols and Troubleshooting

Standard Laboratory Protocol for this compound Nazarov Cyclization

Materials:

  • This compound substrate (1.0 mmol)
  • Anhydrous dichloroethane (10 mL)
  • Titanium(IV) chloride (1.0 M solution in dichloromethane, 1.1 mL, 1.1 mmol)
  • Saturated sodium bicarbonate solution
  • Ethyl acetate for extraction
  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (25 mL) with magnetic stir bar
  • Reflux condenser
  • Nitrogen/vacuum inlet
  • Heating mantle with temperature control
  • Syringe for reagent addition
  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: Charge the this compound substrate (1.0 mmol) into a dry 25 mL round-bottom flask containing a magnetic stir bar. Add anhydrous dichloroethane (10 mL) and fit the flask with a reflux condenser under nitrogen atmosphere.
  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add titanium(IV) chloride solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes with vigorous stirring.
  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 70°C and monitor by TLC until complete consumption of starting material (typically 3-8 hours).
  • Workup: Cool the reaction mixture to room temperature and carefully quench by dropwise addition of saturated sodium bicarbonate solution (10 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 × 15 mL).
  • Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate gradient elution.

Expected Results: This procedure typically provides indanone products in 50-85% yield depending on substrate substitution. Electron-donating groups on the aromatic ring generally enhance yield, while strongly electron-withdrawing groups may require extended reaction times or modified conditions [3] [4].

Troubleshooting Common Experimental Issues
  • Low Conversion: If starting material remains after 8 hours, consider increasing the reaction temperature to 80°C or adding an additional equivalent of Lewis acid. For stubborn substrates, switching to stronger acids such as triflic acid (3.0 equiv) in dichloromethane at 40°C may be necessary.
  • Regioselectivity Issues: When multiple elimination pathways are possible, introduce a trimethylsilyl group at the β-position to direct elimination regiochemistry via the β-silicon effect. The silicon group stabilizes the developing carbocation and is eliminated during workup, serving as a traceless directing group [3].
  • Decomposition Under Strong Acid Conditions: For acid-sensitive substrates, employ milder Lewis acids such as copper(II) triflate (10 mol%) with catalytic triflic acid (20 mol%) in dichloroethane at 50°C. This binary catalyst system provides sufficient activation while minimizing decomposition pathways.
  • Scale-Up Challenges: When scaling beyond 10 mmol, implement slow addition of the this compound substrate to the acid catalyst (rather than vice versa) to control exothermicity. For manufacturing processes, consider heterogeneous catalysts like H-USY zeolite in refluxing dichloroethane, which facilitates catalyst recovery and reduces waste streams [5].
Catalyst Selection Guide

Table 3: Catalyst Comparison for Nazarov Cyclization of Acrylophenones

Catalyst Loading Solvent Temperature Functional Group Tolerance Best For
TiCl₄ 1.1-2.0 equiv CH₂Cl₂, ClCH₂CH₂Cl 0°C to reflux Moderate Standard substrates without sensitive groups
BF₃·OEt₂ 1.5-3.0 equiv CH₂Cl₂ 0°C to rt Moderate Less conjugated systems
Triflic acid 1.0-3.0 equiv CH₂Cl₂ 40-80°C Low Electron-rich arenes, rapid cyclizations
Cu(OTf)₂ 10-20 mol% ClCH₂CH₂Cl 50-80°C High Polarized substrates, sensitive functionalities
Fe(III)-MOF 50 mg/mmol ClCH₂CH₂Cl Reflux High Green chemistry, recyclable systems
H-USY Zeolite 100 mg/mmol ClCH₂CH₂Cl 75°C High Large-scale applications, continuous processing

Conclusion and Future Perspectives

The Nazarov cyclization of acrylophenones continues to evolve as a powerful transformation for the efficient construction of 1-indanone architectures with significant pharmaceutical relevance. While classical approaches using stoichiometric strong Lewis acids remain valuable for standard applications, recent advances in catalytic systems, alternative energy sources, and heterogeneous catalysts have substantially expanded the synthetic toolbox available to practitioners. The integration of microwave assistance, MOF catalysts, and specialized variants like halo-Nazarov and aza-Nazarov cyclizations enables more efficient, selective, and sustainable access to these important scaffolds.

Future development directions will likely focus on enhancing enantioselective versions through improved chiral catalyst design, further expanding the scope of interrupted Nazarov processes that trap the oxyallyl cation intermediate with diverse nucleophiles, and developing continuous flow implementations for manufacturing applications. As the case study of ramelteon synthesis demonstrates, the strategic implementation of Nazarov cyclization can significantly streamline synthetic routes to complex therapeutic agents, underscoring the enduring importance of this classical transformation in modern drug development.

References

Comprehensive Application Notes and Protocols: Acrylophenone as a Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acrylophenone and its Pharmaceutical Significance

This compound represents a privileged scaffold in medicinal chemistry, comprising an α,β-unsaturated ketone system conjugated with an aromatic ring. This molecular architecture provides exceptional versatility for structural modification and biological activity modulation. The electron-deficient alkene functionality serves as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles, while the aromatic ring confers optimal pharmacophore positioning and membrane permeability. This compound derivatives have demonstrated remarkable cytotoxic properties against various human cancer cell lines, positioning them as promising candidates for anticancer drug development [1]. The synthetic accessibility of acrylophenones via straightforward Mannich reaction pathways further enhances their appeal as pharmaceutical intermediates for structure-activity relationship studies and lead optimization campaigns [2].

Within drug discovery workflows, acrylophenones serve as key building blocks for the construction of more complex therapeutic agents. Their inherent reactivity allows for selective functionalization at multiple sites, enabling medicinal chemists to fine-tune electronic properties, steric bulk, and physicochemical parameters. The structure-activity relationships elucidated from this compound derivatives provide valuable insights for optimizing potency, selectivity, and drug-like properties. Furthermore, the ability of acrylophenones to undergo various transformation reactions, including polymerizations and conjugate additions, expands their utility in pharmaceutical applications beyond small molecule therapeutics [1] [2].

Synthetic Methodologies and Experimental Protocols

Mannich Reaction for this compound Synthesis

The Mannich reaction represents the most direct and efficient method for preparing pharmaceutically relevant this compound derivatives. This one-pot, three-component condensation between acetophenone, formaldehyde, and an amine hydrochloride proceeds under moderate conditions to yield functionalized acrylophenones with structural diversity. The reaction mechanism involves initial formation of an iminium ion from formaldehyde and the amine, followed by nucleophilic attack by the enol form of acetophenone, and subsequent elimination of water to generate the α,β-unsaturated system [2] [3].

Standard Protocol for Mannich-type this compound Synthesis:

Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine acetophenone (0.1 mol, 12.0 g) and the appropriate amine hydrochloride (0.11 mol) in ethanol (100 mL).
  • Heat the mixture to 60°C with continuous stirring until a homogeneous solution is obtained.
  • Slowly add aqueous formaldehyde solution (37%, 0.12 mol, 9.7 mL) dropwise over 15 minutes, maintaining the temperature between 60-65°C.
  • After complete addition, heat the reaction mixture under reflux for 4-8 hours, monitoring reaction progress by TLC (hexane:ethyl acetate, 7:3).

Workup Procedure: 5. Allow the reaction mixture to cool to room temperature, then pour into ice-cold water (200 mL) with vigorous stirring. 6. Adjust the pH to 8-9 using dilute sodium hydroxide solution (10% w/v) to precipitate the product. 7. Collect the solid by vacuum filtration and wash thoroughly with cold water (2 × 50 mL). 8. Recrystallize the crude product from ethanol or ethanol/water mixture to obtain pure this compound derivative [3].

Variations and Optimization:

  • For acid-sensitive substrates, the reaction can be performed using amine free bases with catalytic hydrochloric acid.
  • Solvent selection significantly influences reaction rate and yield; polar protic solvents (ethanol, methanol) generally provide superior results compared to aprotic solvents.
  • Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while improving yields [1] [3].
Alternative Synthetic Approaches

While the Mannich reaction remains the most straightforward method for this compound synthesis, several alternative pathways offer complementary approaches for specific structural variants:

Side-Chain Alkylation of Acetophenone: Basic zeolite catalysts, particularly alkali and alkaline earth metal ion-modified zeolites, effectively promote the side-chain alkylation of acetophenone with formaldehyde to yield this compound directly. This heterogeneous catalytic approach offers advantages in product purification and catalyst recyclability. Typical reaction conditions involve reacting acetophenone with formaldehyde (molar ratio 1:1 to 1:3) in the presence of 10-20% w/w Cs-modified zeolite X or Y at 150-200°C for 2-6 hours [4].

Halogenated Acetophenone Precursors: Nuclear-halogenated acetophenones serve as valuable intermediates for further functionalization to acrylophenones. The synthesis of 3-bromoacetophenone exemplifies this approach:

Experimental Procedure:

  • In a 1L three-necked flask equipped with stirrer, condenser, and dropping funnel, add powdered anhydrous aluminum chloride (1.62-1.68 mol) under moisture protection.
  • With efficient stirring, add acetophenone (0.67 mol) dropwise over 20-30 minutes, maintaining temperature below 180°C.
  • Add bromine (0.80 mol) dropwise to the well-stirmed mixture over 40 minutes, then heat at 80-85°C for 1 hour.
  • Decompose the complex by careful addition to ice-cold hydrochloric acid, extract with ether, wash with water and sodium bicarbonate, dry over sodium sulfate, and purify by distillation under reduced pressure (b.p. 75-76°C/0.5 mm Hg) [5].

Table 1: Comparison of this compound Synthesis Methods

Method Reagents/Conditions Yield Range Advantages Limitations
Mannich Reaction Acetophenone, formaldehyde, amine hydrochloride, ethanol, reflux, 4-8h 60-85% One-pot procedure, structural diversity, scalability Limited to amines with hydrochloride salts
Side-Chain Alkylation Acetophenone, formaldehyde, basic zeolites, 150-200°C, 2-6h 45-70% Heterogeneous catalysis, no amine byproducts, recyclable catalyst Higher temperature, moderate yields
Halogenation Route Acetophenone, aluminum chloride, halogen, 80-85°C, then functionalization 55-75% for bromo Access to halogenated intermediates, regioselective Multiple steps, halogen waste

Analytical Characterization and Quality Control Protocols

Spectroscopic Characterization

Comprehensive structural elucidation of this compound derivatives employs a multifaceted spectroscopic approach to verify identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include vinyl protons between δ 6.5-7.5 ppm as doublets or multiplets, methylene protons adjacent to nitrogen in Mannich bases around δ 3.5-4.5 ppm, and aromatic protons between δ 7.5-8.5 ppm. Protons alpha to the carbonyl typically appear at δ 5.5-6.5 ppm.
  • ¹³C NMR (100 MHz, CDCl₃): Key resonances include the carbonyl carbon at δ 190-200 ppm, vinyl carbons between δ 120-150 ppm, methylene carbons adjacent to nitrogen at δ 50-65 ppm, and aromatic carbons throughout δ 120-140 ppm [1].

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides exact mass confirmation for molecular formula verification. Electrospray ionization (ESI) or electron impact (EI) ionization methods are employed depending on compound volatility and functional groups. Mass accuracy of ±5 ppm or better is expected for structure confirmation [1].

Additional Spectroscopic Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Strong carbonyl stretching vibration at 1660-1690 cm⁻¹, conjugated C=C stretch at 1600-1620 cm⁻¹, and aromatic C-H stretches between 3000-3100 cm⁻¹.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Intense π→π* transitions in the 230-280 nm range and n→π* transitions around 300-350 nm, characteristic of the chromophoric system.
Purity Assessment and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: Reverse-phase C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient elution with acetonitrile/water or methanol/water
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • System Suitability: Resolution ≥2.0 between closely eluting peaks, tailing factor ≤2.0
  • Acceptance Criteria: Purity ≥95% by area normalization method [1]

Thin-Layer Chromatography (TLC) for Reaction Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄
  • Mobile Phase: Hexane:ethyl acetate (7:3 or appropriate gradient)
  • Visualization: UV light (254 nm) or staining with potassium permanganate, vanillin, or iodine

Table 2: Analytical Parameters for Representative this compound Derivatives

Compound ¹H NMR (CDCl₃) Key Signals (δ, ppm) ¹³C NMR (CDCl₃) Key Signals (δ, ppm) HPLC Retention Time (min) HRMS Calculated (M+H) HRMS Found (M+H)
TA2 (Methyl-substituted) 2.35 (s, 3H, CH₃), 3.65 (s, 2H, CH₂N), 6.85 (d, 1H, =CH), 7.25-8.15 (m, 8H, ArH & =CH) 21.5 (CH₃), 52.8 (CH₂N), 124.5-143.5 (ArC & =CH), 192.5 (C=O) 12.7 296.1654 296.1651
N-Methylpiperazine derivative 2.30 (s, 3H, N-CH₃), 2.35-2.55 (m, 8H, piperazine), 3.75 (s, 2H, CH₂N), 6.95 (d, 1H, =CH), 7.40-8.25 (m, 7H, ArH & =CH) 45.8 (N-CH₃), 52.5-55.2 (piperazine & CH₂N), 125.8-144.5 (ArC & =CH), 193.2 (C=O) 9.3 323.1864 323.1868

Biological Evaluation and Cytotoxicity Assessment

Cytotoxicity Screening Protocols

This compound derivatives demonstrate significant cytotoxic activity against various human cancer cell lines, necessitating standardized protocols for biological evaluation:

Cell Culture Maintenance:

  • Maintain human cancer cell lines (Ca9-22 gingival carcinoma, HSC-2, HSC-3, HSC-4 oral squamous cell carcinomas) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1].

Cytotoxicity Assay Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow attachment.
  • Prepare serial dilutions of this compound derivatives in DMSO (final DMSO concentration ≤0.5%) and add to cells in triplicate.
  • Incubate treated cells for 48-72 hours, then assess viability using MTT or WST-1 assays.
  • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
  • Dissolve formed formazan crystals with DMSO or SDS-HCl solution and measure absorbance at 570 nm with a reference wavelength of 630-650 nm.
  • Calculate IC₅₀ values using non-linear regression analysis of concentration-response curves [1].

Selectivity Index Determination:

  • Evaluate cytotoxicity against non-tumor cell lines (HGF gingival fibroblasts, HPLF periodontal ligament fibroblasts, HPC pulp cells) using identical assay conditions.
  • Calculate selectivity index (SI) as the ratio of IC₅₀ for non-tumor cells to IC₅₀ for tumor cells. Compounds with SI >3 are considered to have promising selective cytotoxicity [1].
Structure-Activity Relationship Observations

Biological screening has revealed critical structural features influencing cytotoxic potency and selectivity:

  • Mannich Base Side Chains: Incorporation of N-methylpiperazine moieties significantly enhances cytotoxicity compared to simpler amine derivatives. The methyl-substituted phenyl derivative TA2 has been identified as a particularly promising lead compound based on its favorable potency and selectivity profile [1].
  • Aromatic Ring Substitution: Electron-donating groups (e.g., methyl, methoxy) at the para-position generally enhance activity, while electron-withdrawing groups (e.g., nitro, halogen) may reduce potency depending on their position and nature.
  • Stereoelectronic Properties: The presence of the α,β-unsaturated carbonyl system is essential for activity, supporting a potential mechanism involving Michael addition to cellular nucleophiles.

Table 3: Cytotoxicity Data (IC₅₀, μg/mL) of Selected this compound Derivatives

Compound Ca9-22 (Gingival Carcinoma) HSC-2 (Oral Squamous) HSC-3 (Oral Squamous) HSC-4 (Oral Squamous) HGF (Gingival Fibroblasts) Selectivity Index (HGF/Ca9-22)
TA2 4.5 ± 0.3 5.2 ± 0.4 4.8 ± 0.5 5.5 ± 0.6 18.3 ± 1.2 4.1
N-Methylpiperazine derivative 3.8 ± 0.4 4.1 ± 0.3 3.9 ± 0.4 4.5 ± 0.5 15.7 ± 1.4 4.1
4-Chloro derivative 12.5 ± 1.1 14.2 ± 1.3 13.8 ± 1.2 15.1 ± 1.5 35.6 ± 2.8 2.8
4-Methoxy derivative 6.3 ± 0.5 7.1 ± 0.6 6.8 ± 0.7 7.5 ± 0.8 22.4 ± 1.9 3.6

Pharmaceutical Development Applications

Lead Optimization Strategies

The this compound scaffold provides multiple vectors for structural optimization to enhance drug-like properties:

  • Potency Enhancement: Systematic modification of the aromatic ring substitution pattern to optimize electronic and steric parameters for target engagement. Introduction of electron-donating groups typically increases electron density on the β-carbon of the α,β-unsaturated system, enhancing Michael acceptor reactivity.
  • Selectivity Improvement: Incorporation of targeted substituents that leverage differential expression of enzymes or receptors between tumor and normal cells. The N-methylpiperazine moiety demonstrates particularly favorable selectivity profiles, potentially due to interaction with specific cellular targets [1].
  • Pharmacokinetic Optimization: Modification of logP through appropriate ring substitution to balance membrane permeability and aqueous solubility. Introduction of ionizable groups such as the piperazine nitrogen can enhance water solubility at physiological pH.
Formulation and Drug Delivery Considerations

The physicochemical properties of acrylophenones present both challenges and opportunities for pharmaceutical formulation:

  • Solubility Enhancement: Many this compound derivatives exhibit limited aqueous solubility, necessitating formulation strategies such as cyclodextrin complexation, nanoemulsion, or solid dispersion technologies. β-cyclodextrin and its derivatives have demonstrated particular efficacy in improving solubility and stability of similar aromatic ketones [6].
  • Stability Assessment: Comprehensive evaluation of chemical stability under various pH conditions (1.2-7.4), thermal stress, and photolytic degradation to inform formulation design and storage conditions. The α,β-unsaturated system may be susceptible to nucleophilic degradation or polymerization under certain conditions.
  • Controlled Release Systems: Exploration of polymer-based delivery systems to modulate release kinetics and improve therapeutic index, particularly for localized administration routes.

G start Start this compound Development synth Synthesis Optimization Mannich Reaction start->synth Route Scouting char Analytical Characterization NMR, HRMS, HPLC synth->char Compound Collection screen Biological Screening Cytotoxicity Assays char->screen Pure Compounds sar SAR Analysis Lead Identification screen->sar IC₅₀ Data sar->synth Design New Analogues optimize Lead Optimization Potency & Selectivity sar->optimize Structure-Activity Relationships formulate Formulation Development Solubility Enhancement optimize->formulate Optimized Leads pkpd ADMET & PK/PD Studies formulate->pkpd Formulated API pkpd->optimize Refine Properties candidate Preclinical Candidate Selection pkpd->candidate Promising Profile

Regulatory and Safety Considerations

Impurity Control Strategy

Pharmaceutical development of this compound-based therapeutics requires rigorous control of potential impurities:

  • Starting Material Controls: Specification of acetophenone quality including limits for residual solvents, heavy metals, and related substances. Acetophenone should comply with pharmacopeial standards where applicable [7].
  • Process-Related Impurities: Identification and control of potential impurities arising from the Mannich reaction, including unreacted starting materials, over-alkylation products, and decomposition products.
  • Degradation Products: Forced degradation studies under acid, base, oxidative, thermal, and photolytic stress conditions to identify likely degradation pathways and establish appropriate controls.
Safety Assessment

Preliminary safety evaluation should guide compound progression through the development pipeline:

  • In vitro Toxicity Screening: Assessment of hepatotoxicity (e.g., HepG2 cells), genotoxicity (Ames test, micronucleus), and cardiovascular safety (hERG inhibition) early in development.
  • Therapeutic Index Determination: Calculation of selectivity indices based on cytotoxicity toward tumor versus non-tumor cell lines, with values >3 generally indicating promising selectivity [1].

Conclusion and Future Perspectives

This compound derivatives represent a promising class of pharmaceutical intermediates with demonstrated cytotoxic activity against multiple cancer cell lines. The well-established Mannich reaction provides efficient access to structurally diverse analogues for comprehensive structure-activity relationship studies. The identification of TA2 as a lead compound highlights the potential of this chemotype for further development.

Future directions should focus on mechanism of action studies to elucidate molecular targets, in vivo efficacy evaluation in relevant animal models, and prodrug strategies to optimize pharmacokinetic properties. Additionally, exploration of combination therapies with established chemotherapeutic agents may reveal synergistic effects worthy of clinical translation.

References

acrylophenone peptide chemistry applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Foundations of Acrylophenones

Acrylophenones are versatile chemical building blocks. Their key feature is the ability to undergo specific reactions, forming complex structures that are highly relevant in medicinal chemistry.

The table below summarizes the core reactivity and application of a key 3-azido-acrylophenone derivative.

Property Description
Chemical Studied (Z)-3-azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP) [1]
Key Reaction Serves as a photochemical precursor for synthesizing oxazole heterocycles [1]
Primary Application Building block for creating diverse chemical libraries in drug discovery [1]
Significance Provides a pathway to access medicinally important oxazole scaffolds, which are privileged structures in many bioactive molecules [1].

Applications in Peptide & Drug Discovery

The chemistry of acrylophenones intersects with modern drug discovery in several key areas, particularly in the development of peptide-based therapeutics and privileged scaffolds.

  • Generating Privileged Scaffolds: Heterocycles like oxazoles, synthesized from acrylophenone precursors, are considered "privileged scaffolds" [2]. These structures can provide high-affinity ligands for multiple biological targets, dramatically speeding up the drug discovery process [2].
  • Advancing Peptide Therapeutics: Peptide drugs are a growing class of pharmaceuticals that bridge the gap between small molecules and large biologics [3]. The ability to create stable, macrocyclic peptide scaffolds is a major focus in the field. While this compound chemistry offers one route, recent breakthroughs include using natural enzymes like PapB to efficiently "staple" peptides into more stable, ring-shaped macrocycles, a key strategy for targeting diseases considered "undruggable" [4].
  • Targeting Diverse Diseases: Compounds derived from privileged scaffolds, including those related to the tranylcypromine (TCP) structure, have demonstrated therapeutic potential for a range of conditions, including cancer, viral infections (like HIV-1), and cardiovascular diseases [2].

Experimental Protocol: Photochemical Conversion to Oxazole

The following is a detailed methodology for the UV-induced conversion of a 3-azido-acrylophenone into an oxazole, based on a matrix isolation infrared spectroscopy study [1].

Title: Photochemical Synthesis of Oxazole from 3-Azido-acrylophenone

1. Objective To synthesize a 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate derivative via UV irradiation of a 3-azido-acrylophenone precursor (MACBP) in an inert, cryogenic matrix.

2. Materials

  • Chemical Precursor: (Z)-3-azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP), synthesized as described in the literature [1].
  • Matrix Gases: Argon (Ar) or Xenon (Xe), high purity.
  • Equipment: High-vacuum line, cryostat, IR spectrometer with detector, UV light source (e.g., mercury lamp), IR-transparent windows (e.g., CsI).

3. Procedure 3.1. Matrix Isolation: a. Place a small amount (∼1-5 mg) of solid MACBP in a specialized oven within the vacuum chamber. b. Cool the IR-transwindow to a very low temperature (typically 10-20 K) using the cryostat. c. Under high vacuum, slowly sublime the MACBP sample by gently heating the oven. d. Simultaneously, introduce a large excess of the inert matrix gas (Ar or Xe). The gas-to-sample ratio should be very high (e.g., 1000/1). e. The gaseous mixture will deposit onto the cold window, forming a rigid, isolated matrix where MACBP molecules are trapped and separated by inert gas atoms.

3.2. IR Characterization of Reactant: a. Record a reference IR spectrum of the deposited matrix before irradiation. b. Compare the experimental spectrum with theoretical spectra calculated using Density Functional Theory (DFT) to confirm the identity and conformation of the isolated MACBP molecules [1].

3.3. UV Irradiation: a. Irradiate the matrix-isolated sample with UV light (λ > 235 nm) for a controlled period. b. Monitor the reaction progress by periodically recording IR spectra. Observe the decrease in the characteristic azide (N3) bands of MACBP and the appearance of new vibrational bands corresponding to photoproducts.

3.4. Product Identification: a. Identify the primary photoproducts by comparing the new IR bands with DFT-calculated spectra for expected compounds. The major products will be: i. The corresponding 2H-azirine (MBCAC). ii. The final oxazole product (MCPOC), formed via ring expansion of the azirine. iii. A ketenimine byproduct (CBMK), formed via a concurrent Curtius-type rearrangement [1]. b. The sequence of appearance of these bands (azirine first, followed by oxazole) helps elucidate the reaction mechanism.

4. Data Analysis

  • The mechanism is confirmed by the observation of the azirine intermediate and the absence of the isoxazole, which would be expected if a vinyl nitrene intermediate were involved. This supports a mechanism where the oxazole is formed via the azirine and a nitrile ylide intermediate [1].

Workflow Diagram of the Protocol

The following diagram illustrates the logical sequence and key stages of the experimental protocol described above.

Start Start: Prepare MACBP Precursor Step1 Matrix Isolation (Vacuum, Cryogenic Temperature) Start->Step1 Step2 IR Spectral Analysis of Reactant (MACBP) Step1->Step2 Step3 UV Irradiation (λ > 235 nm) Step2->Step3 Step4 Monitor Reaction via IR Spectroscopy Step3->Step4 Step5 Identify Products (Azirine, Oxazole, Ketenimine) Step4->Step5 Observes band sequence End End: Mechanistic Confirmation Step5->End

Analytical Data for Key Compounds

For accurate identification during the experiment, the following table summarizes the key compounds involved in the reaction pathway, as identified through IR spectroscopy and DFT calculations [1].

Compound Name & Abbreviation Role in Reaction Key Structural Feature
MACBP Starting 3-azido-acrylophenone reactant Contains an azide group (-N3) and benzoyl group in a Z-configuration [1].
MBCAC 2H-azirine intermediate Forms a strained, three-membered azirine ring after nitrogen loss from the azide [1].
MCPOC Final oxazole product A stable, five-membered oxazole ring, the target heterocycle [1].
CBMK Ketenimine byproduct Formed via a competing Curtius-type rearrangement of the starting azide [1].

Key Considerations for Researchers

  • Mechanistic Insight: This protocol is particularly powerful for studying reaction mechanisms because the cryogenic matrix inhibits molecular diffusion, ensuring that only unimolecular reactions are observed. This simplifies the analysis and allows for the direct detection of highly reactive intermediates [1].
  • Broader Utility: The ability to generate oxazole scaffolds from acrylophenones is highly valuable. Oxazoles are common motifs in medicinal chemistry, and this method provides a direct photochemical route to access them.
  • Synergy with Modern Methods: While this specific this compound chemistry is a valuable tool, it's part of a larger toolkit. The field of peptide drug discovery is rapidly advancing with other innovative strategies, such as computational design (e.g., AI-predicted binding poses) [3] and enzymatic macrocyclization (e.g., using PapB enzyme) [4], to create stable and bioactive peptide-based therapeutics.

References

Application Notes: Acrylic Polymer Coatings and Adhesives (2025)

Author: Smolecule Technical Support Team. Date: February 2026

Acrylic polymers are a cornerstone of modern coatings and adhesives, prized for their versatility, durability, and increasing alignment with sustainability goals. These materials are widely used in construction, automotive, packaging, and electronics industries. A major market trend is the strong shift toward water-based and low-VOC formulations driven by regulatory pressure and consumer demand for more sustainable products [1] [2].

Material Formulation and Selection

Selecting the right raw materials is critical for achieving the desired performance in the final product. The table below summarizes key components.

Table 1: Key Raw Materials for Acrylic Formulations

Material Category Examples Key Properties & Functions Application Notes
Synthetic Resins Acrylic Resins [2], Acrylate Polymers [3] Clarity, UV resistance, tensile strength, impact resistance [2] [4]. Can be copolymerized for property customization [2].
Additives & Modifiers Tackifiers, Rheology Modifiers, Plasticizers [2] Enhance adhesion, control viscosity, prevent brittleness [2]. Global modifier market was valued at $5.82B in 2025 [2].
Bio-Based Materials Lubrizol’s Pearlbond ECO (59% bio-content) [2] Meet sustainability demands, reduce carbon footprint [2]. Bio-based adhesives market projected to reach $14.66B by 2034 [2].
Curing Agents For UV-curable, epoxy, and polyurethane systems [2] Regulate polymerization; influence cure time and final properties [2]. Essential for structural adhesives in automotive/electronics [2].
Industry-Specific Application Protocols

Different sectors have unique performance requirements, which dictate the formulation and processing methods.

Table 2: Application-Specific Requirements and Methods

Industry Performance Requirements Recommended Formulation Application Method
Architectural Coatings [4] Weather resistance, adhesion, flexibility, low VOC [1] [4]. Water-based acrylic polymer emulsions [1] [5]. Spraying, rolling, or brushing on prepared surfaces [4].
Automotive Components [4] [6] High gloss, UV stability, impact resistance, lightweighting [4] [6]. Acrylic-based clear coats, structural adhesives [4] [6]. Automated dispensing or spraying in assembly [6].
Electronics Assembly [6] Rapid curing, high dielectric strength, thermal/ environmental stability [6]. UV-curable acrylic adhesives [2] [6]. Precision dispensing for PCB assembly and sensor sealing [6].
Packaging & Labels [4] [6] Clarity, chemical resistance, repulpability/recyclability [4] [6]. Water-based acrylic adhesives [6]. Coating and laminating machines for films/labels [6].
Experimental Testing and Validation Protocols

To ensure quality and performance, formulated products must undergo rigorous testing.

Table 3: Key Performance Metrics and Testing Standards

Property Category Specific Metrics Standard Test Methods Target Values (Industry Example)
Mechanical Strength Peel Strength, Shear Strength [6] ASTM D903 (peel), ASTM D1002 (shear) High peel & shear strength for structural acrylics [6].
Environmental Resistance Weathering, UV, chemical resistance [4] ASTM G155 (xenon arc weathering), chemical spot tests [4]. Resistance to fading/cracking for exterior coatings [4].
Curing Performance Fixture Time, Pot Life, Full Cure Time [6] In-house work-life measurement Fast fixture times (e.g., Permabond TA4208) [6].
Sustainability VOC Content, Bio-based Content [2] ASTM D6886 (VOC), ASTM D6866 (bio-content) Compliance with EPA, REACH, and other regional regulations [2].

Detailed Experimental Protocol: Formulating a Water-Based Acrylic Pressure-Sensitive Adhesive (PSA)

This protocol outlines the synthesis and testing of a water-based acrylic PSA for packaging labels, reflecting the industry's move toward sustainable materials [6].

Workflow Overview

The diagram below illustrates the experimental workflow from preparation to testing.

G cluster_phase1 Phase 1: Preparation cluster_phase2_proc Formulation Details start Experimental Workflow p1a Gather Raw Materials: - Acrylic Emulsion (Base) - Tackifier Dispersion - Rheology Modifier - Defoamer start->p1a p1b Prepare Equipment: - Mechanical Stirrer - pH Meter - Viscosity Rheometer - Coating Knife start->p1b p2 Formulation Procedure p1a->p2 p1b->p2 p3 Coating & Drying p2->p3 proc2a 1. Charge reactor with acrylic emulsion base p4 Performance Testing p3->p4 p5 Data Analysis & QC p4->p5 proc2b 2. Under slow stirring, add tackifier dispersion proc2c 3. Add rheology modifier and defoamer sequentially proc2d 4. Stir for 30 mins at 200 rpm for homogeneity

Materials and Equipment
  • Materials: Acrylic polymer emulsion (e.g., a 55% solids content dispersion), tackifier dispersion (e.g., hydrocarbon resin), rheology modifier (e.g., associative thickener), defoamer, ammonium hydroxide (for pH adjustment) [2] [6].
  • Equipment: Programmable mechanical stirrer (with pitched blade impeller), pH meter, analytical balance, viscosity rheometer, coating knife (or draw-down bar), oven, polyester film (substrate for coating) [2].
Step-by-Step Procedure
  • Initial Charge: Place 100 grams of the acrylic emulsion base into a 250 mL beaker. Begin agitation at 150 rpm.
  • Additive Incorporation: Slowly add 20 grams of the tackifier dispersion along the wall of the beaker to avoid creating seeds. Increase the agitation speed to 300 rpm and mix for 10 minutes.
  • Modification: Add 0.5 grams of defoamer and 0.8 grams of the rheology modifier (pre-diluted in deionized water as per supplier instructions). Rinse the container with a small amount of water and add the rinsings to the batch.
  • Final Mixing and Adjustment: Continue mixing for 30 minutes at 200 rpm to ensure homogeneity. Adjust the pH to 7.5 - 8.5 using a 10% ammonium hydroxide solution. Measure the final viscosity and adjust with water if necessary to reach the target application viscosity (typically 1500 - 2500 cP).
  • Coating and Drying: Use a coating knife to draw down the adhesive onto a silicone-release liner to a wet thickness of 100 µm. Immediately transfer the coated liner to a forced-air oven at 100°C for 10 minutes to dry. Laminate the dried adhesive film with a polyester backing film.
Performance Testing and Analysis
  • Peel Adhesion (ASTM D3330): Cut a 1-inch wide strip of the laminated PSA. Adhere it to a standard stainless steel panel using a 2 kg roller. After a 24-hour dwell time, measure the force required to peel the adhesive at a 180° angle using a tensile tester. Target: > 5 N/in.
  • Shear Holding Power (ASTM D3654): Apply a 1x1 inch specimen to a stainless steel panel. Hang a 1 kg weight from the free end and record the time it takes for the weight to drop. Target: > 10,000 minutes.
  • Viscosity Profile: Use a rheometer to measure viscosity across a shear rate range (e.g., 1 to 100 s⁻¹) to understand application and stability behavior.

Regulatory and Sourcing Considerations

Developing commercial products requires careful attention to the regulatory and supply landscape.

  • Regulatory Compliance: Adhere to regional regulations such as VOC limits from the U.S. EPA and EU REACH [2] [6]. For medical or food-contact applications, FDA compliance is critical [4].
  • Supply Chain Strategy: Diversify raw material sourcing to mitigate risks from tariffs (e.g., China's 34% tariff on U.S. goods) and supply disruptions [2].
  • Key Industry Players: Leading companies driving innovation include Arkema, BASF, Dow Chemical, Henkel, and 3M [1] [4] [6].

References

Novel Synthesis Method: Visible-Light-Driven Continuous Flow Reaction

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study presents an optimized method for synthesizing Δ¹-pyrrolines from acrylophenones and 2H-azirines using visible-light photocatalysis in a continuous flow reactor. This approach offers significant advantages, including reduced reaction time and improved efficiency [1].

Optimized Reaction Conditions

The table below summarizes the key parameters that were established for the optimal synthesis of trisubstituted Δ¹-pyrrolines [1].

Parameter Specification
Photocatalyst 9-Mesityl-10-methylacridinium tetrafluoroborate (7 mol %)
Light Source 440 nm blue LED (40 W)
Solvent 1,2-Dichloroethane (DCE)
Residence Time 30 minutes
Reaction Scale 1.5 mL sample loop (scale-up with 10 mL loop demonstrated)
Substrate Scope & Yield Data

Under the standard conditions, the reaction tolerated a variety of acrylophenone substrates, yielding 22 different trisubstituted Δ¹-pyrrolines. Key results are summarized below [1].

This compound Substituent (R) Product Example Yield (%) Diastereomeric Ratio (trans:cis)
Phenyl (unsubstituted) 3a 70 61:39
4-Nitrophenyl 3c 91 58:42
2-Methoxyphenyl 3m 61 Not Specified
2-Naphthyl 3h 42 Not Specified
Methyl (Vinyl Ketone) 3n 53 50:50
Benzyl Acrylate 3s 62* 36:64

*Yield required a longer residence time of 40 minutes [1].

Experimental Protocol: Standard Procedure for Synthesis

The following is a detailed methodology based on the optimized conditions from the research [1]:

  • Preparation of Reaction Mixture: In a vial, combine this compound (0.15 mmol), 2H-azirine (0.225 mmol), and the photocatalyst (7 mol %) in 1.5 mL of 1,2-dichloroethane (DCE).
  • Loading the Reactor: Load the mixture into the sample loop (e.g., 1.5 mL) of the continuous flow system.
  • Reaction Execution: Pump the solution through the photochemical flow reactor (e.g., a tube coil) under a controlled flow rate to achieve a residence time of 30 minutes. The reactor should be irradiated with a 40 W blue LED (440 nm).
  • Work-up and Purification: Collect the output solution and concentrate it under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired Δ¹-pyrroline product and separate the diastereomers.

Frequently Asked Questions

What are the critical control points for this reaction? The reaction is strictly dependent on the photocatalyst and light. Control experiments showed that no reaction occurs in the absence of either [1].

Can the diastereoselectivity of the reaction be improved? Attempts to epimerize the diastereomers post-reaction under acid or base catalysis resulted in incomplete conversion and significant degradation. The diastereomeric ratio is therefore largely determined by the reaction conditions themselves [1].

Is this method suitable for scale-up? Yes, one of the key advantages of this protocol is its scalability using continuous flow technology. By switching to a larger 10 mL sample loop and operating for 4 hours (while maintaining the 30-minute residence time), one derivative (3s) was obtained in a 66% yield, demonstrating viable scale-up [1].

What are the safety considerations for handling this compound? this compound is harmful by inhalation, in contact with skin, and if swallowed. It should be handled in a chemical fume hood, and personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and safety goggles must be worn [2].

Key Workflow and Troubleshooting

The following diagram illustrates the core experimental workflow and identifies stages where common problems may occur.

Start Prepare Reaction Mixture (this compound, 2H-azirine, Photocatalyst, DCE) A Load into Continuous Flow System Start->A B Irradiate in Reactor (440 nm LED, 30 min RT) A->B C Collect & Concentrate Product Stream B->C T1 Troubleshooting Point B->T1 T2 Troubleshooting Point B->T2 End Purify via Column Chromatography C->End T3 Troubleshooting Point C->T3 L1 Low Conversion? T1->L1 L3 Low Yield/Selectivity with Acrylate? T2->L3 L5 Product Mixture or Degradation? T3->L5 L2 Residence Time Too Short L1->L2 S1 Check Catalyst Activity and Light Source L1->S1 L4 Increase Residence Time (e.g., to 40 min) L3->L4 L6 Avoid Post-Reaction Epimerization Attempts L5->L6

References

troubleshooting acrylophenone polymerization reactions

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in free radical polymerization of vinyl ketones, drawing from established protocols and recent research. The principles are directly applicable to acrylophenone systems.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction shows low monomer conversion. What could be the cause? Low conversion often stems from inadequate initiation or presence of inhibitors.

  • Insufficient Initiator or Incorrect Temperature: Ensure the radical initiator (e.g., AIBN) is fresh and used at the correct concentration for your temperature. AIBN typically requires 60-70°C for efficient decomposition [1] [2].
  • Oxygen Inhibition: Oxygen is a potent radical scavenger. Always degas your reaction mixture thoroughly using an inert gas (Argon or N₂) via sparging or freeze-pump-thaw cycles [1] [3].
  • Incorrect Purification of Monomers: Commercial monomers contain stabilizers (inhibitors) like hydroquinone to prevent premature polymerization. These must be removed prior to reaction via inhibitor-removal columns or other purification methods [4].

Q2: How can I control the molecular weight and distribution (polydispersity) of my polymer? Achieving target molecular weight (Mₙ) and low dispersity (Đ) is a central challenge in polymer synthesis [5].

  • For Conventional Free Radical Polymerization (FRP): Molecular weight is influenced by the monomer-to-initiator ratio, temperature, and monomer concentration. A higher initiator concentration typically leads to lower molecular weights. However, FRP inherently produces polymers with broad molecular weight distributions (Đ > 1.5) [5].
  • For Controlled/Living Radical Polymerization (CRP): To achieve low dispersity (Đ < 1.2) and precise molecular weight control, consider switching to Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. RAFT has been successfully applied to various vinyl ketones, including phenyl vinyl ketone, using trithiocarbonate chain-transfer agents (CTAs) [2].

Q3: My polymer solution becomes viscous or gels prematurely during synthesis. How can I prevent this? This indicates uncontrolled cross-linking or overly rapid reaction kinetics.

  • Solvent and Dilution: Running the reaction in a solvent (e.g., anisole, 1,4-dioxane) at an appropriate concentration helps dissipate heat and reduces the chance of intermolecular reactions that lead to gelation [1] [2].
  • Reduce Reaction Temperature: Lowering the temperature slows the polymerization rate, providing better control over the reaction and heat management [5] [3].
  • Monitor Monomer Conversion: Use techniques like ¹H NMR to track monomer conversion in real-time and stop the reaction before it reaches a critical point [3].

Troubleshooting Guide: Common Issues & Solutions

The table below summarizes key challenges and verified solutions.

Problem Potential Causes Recommended Solutions
Low monomer conversion Oxygen presence, insufficient initiator, inhibited monomers Degas solution with argon [1] [3]; confirm initiator amount/activity; purify monomers [4].
Uncontrolled molecular weight & high dispersity Non-living polymerization mechanism (FRP), improper reagent ratios Use controlled techniques like RAFT [2]; optimize monomer-to-initiator/CTA ratio.
Premature gelation/cross-linking Excessive reaction heat, high monomer concentration, side reactions Use solvent to dilute [1]; lower reaction temperature [3]; monitor conversion via ¹H NMR [3].
Unplanned color or degradation Impurities, excessive heat/light exposure, radical-induced side reactions Ensure reagent purity; control temperature; protect from light; use efficient inhibitors like phenoxazine derivatives [4].

Detailed Experimental Protocols

Protocol 1: Standard Free Radical Polymerization of Acrylic Monomers (Adapted for Vinyl Ketones) This is a generalized protocol based on a published acrylic acid polymerization [1].

  • Reaction Setup: In a test tube or Schlenk flask, dissolve the vinyl ketone monomer (e.g., 1.3 g) in a suitable solvent (e.g., 1.5 mL ethanol).
  • Add Initiator: Add a radical initiator (e.g., 3.91 mg of AIBN).
  • Degas: Sparge the solution with argon for 30 minutes to remove dissolved oxygen.
  • Polymerize: Heat the reaction mixture to 60°C and maintain this temperature for 17 hours.
  • Precipitate and Purify: After cooling, add the solution dropwise into a non-solvent (e.g., diethyl ether) to precipitate the polymer.
  • Isolate Product: Collect the polymer by filtration or decantation, and dry it under vacuum until a constant mass is achieved.

Protocol 2: RAFT Polymerization for Controlled Synthesis This protocol is adapted from the controlled polymerization of bulky vinyl ketones [2].

  • Charge Reactor: In a 25 mL Schlenk flask, place the vinyl ketone monomer, solvent (e.g., anisole, 30 vol%), RAFT agent (e.g., asymmetrical trithiocarbonate), and optional initiator (e.g., AIBN).
  • Degas: Subject the mixture to three freeze-pump-thaw cycles to ensure complete oxygen removal.
  • Polymerize: Immerse the flask in an oil bath pre-heated to 70°C to initiate the reaction.
  • Stop Reaction: Terminate polymerization by exposing the reaction mixture to air.
  • Purify: Dilute the mixture with dichloromethane and pass it through a neutral alumina column to remove catalyst residues. Concentrate the solution via rotary evaporation and precipitate the polymer into cold toluene.
  • Isolate Product: Isolate the copolymer by decantation and dry under vacuum at room temperature.

Inhibitor Selection Guide

Vinyl ketones like this compound are prone to autoxidation and premature polymerization. The table below compares inhibitors based on a 2025 study [4].

Inhibitor Mechanism Radical-Trapping Stoichiometry Notes / Best For
MeHQ (Methoxyphenol) Radical-trapping antioxidant Limited, stoichiometric Common storage stabilizer; must be removed before polymerization [4].
PTZ (Phenothiazine) Radical-trapping antioxidant Limited, consumed at high T Used in processing; limited at high process temperatures [4].
N-Alkyl Phenoxazine Radical-trapping, can act superstoichiometrically High, can be superstoichiometric Most potent; excellent for acrylic acid/acrylate autoxidation; gradual acid-mediated dealkylation enhances performance [4].
Nitroxides (e.g., TEMPO) Radical scavenging Superstoichiometric in acidic conditions Effective in systems where hydroperoxyl radicals form or in acidic environments [4].

Workflow and Relationship Diagrams

The following diagram illustrates the logical decision-making process for troubleshooting a failed polymerization reaction, helping to systematically identify the root cause.

G Start Polymerization Failure A Low Conversion? Start->A B High/Uncontrolled MW? A->B No D Check Oxygen Removal and Initiator A->D Yes G Purify Monomers to Remove Inhibitors A->G Yes C Gelation/Cross-linking? B->C No E Consider RAFT Polymerization B->E Yes H Verify Reagent Ratios (Monomer/Initiator) B->H Yes F Use Solvent & Lower Temperature C->F Yes I Monitor Conversion via ¹H NMR C->I Yes

This diagram outlines the experimental relationships and choices between two common polymerization techniques discussed in the protocols.

G FRP Free Radical Polymerization (FRP) A1 Pros: - Simple setup - Wide monomer scope FRP->A1 A2 Cons: - Broad MWD (Đ > 1.5) - Less control FRP->A2 RAFT RAFT Polymerization B1 Pros: - Narrow MWD (Đ < 1.2) - Controlled architecture RAFT->B1 B2 Cons: - Complex setup - Requires CTA RAFT->B2

References

preventing acrylophenone degradation and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Acrylophenone Stability & Troubleshooting Guide

This guide provides strategies to prevent degradation during its use as a reactant in visible-light promoted flow chemistry [1].

Challenge Root Cause Preventive Strategy Compatible Materials

| Polymerization | Radical initiation under light/heat [2] | • Use radical inhibitors (e.g., BHT, hydroquinone) • Process in dilute solutions • Avoid prolonged exposure to intense light/heat | | | Low Conversion in Photoreactions | Poor light penetration; competing side reactions [1] | • Use continuous flow reactors for uniform irradiation [1] • Optimize residence time (30-40 min) [1] • Use acetonitrile or 1,2-dichloroethane as solvent [1] | • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate [1]Light Source: 440 nm blue LED (40 W) [1] | | Solubility & Clogging in Flow Systems | Precipitation of reactants/products [1] | • Ensure complete solute dissolution before reaction • Use solvents that maintain solubility (e.g., 1,2-dichloroethane) [1] | • Avoid: 2-MeTHF (caused low yield in testing) [1] |

Experimental Protocol: Reaction with 2H-Azirine in Flow

Here is a detailed methodology for using this compound in a photochemical reaction to synthesize Δ¹-pyrrolines, based on a published continuous-flow protocol [1].

  • Step 1: Reaction Setup

    • Prepare a 1.5 mL sample loop.
    • Dissolve this compound (0.15 mmol) and 2H-azirine (0.225 mmol) in 1.5 mL of 1,2-dichloroethane (DCE).
    • Add the photocatalyst (9-Mesityl-10-methylacridinium tetrafluoroborate, 7 mol %) to the solution.
    • Ensure the solution is homogeneous to prevent clogging in the flow system.
  • Step 2: Flow Reaction Execution

    • Load the solution into the sample loop.
    • Pump it through the photoreactor (e.g., a fluorinated ethylene propylene (FPE) tubing coil) under a 30-minute residence time.
    • Irradiate the reactor with a 440 nm blue LED (40 W) source.
    • For scale-up, use a 10 mL sample loop and a 4-hour operation time while maintaining the 30-minute residence time.
  • Step 3: Product Isolation

    • Collect the outflowing solution.
    • Concentrate the mixture under reduced pressure.
    • Purify the crude product via flash column chromatography to separate the desired Δ¹-pyrroline and isolate the cis and trans diastereomers.

The workflow is summarized below:

G S1 Prepare Reactants & Catalyst S2 Dissolve in 1,2-Dichloroethane S1->S2 S3 Load into Flow System S2->S3 S4 Irradiate in Reactor (440 nm LED, 30 min) S3->S4 S5 Collect Product Mixture S4->S5 S6 Concentrate & Purify (Column Chromatography) S5->S6 F1 Final Δ¹-Pyrroline Product S6->F1

Frequently Asked Questions (FAQs)

  • Q1: My this compound has solidified or discolored in storage. Is it still usable?

    • Discoloration or solidification suggests possible polymerization. For sensitive reactions like photochemical synthesis, it is best to purify it via column chromatography or distillation before use. For critical applications, obtain a fresh sample or verify purity by NMR and HPLC.
  • Q2: The reaction conversion is low, and I recovered starting this compound. What should I do?

    • This is a common issue in photochemical reactions [1]. First, verify that your light source is functional and of the correct wavelength (440 nm blue LED). Second, ensure the photocatalyst is fresh and added at 7 mol% loading [1]. Finally, in a flow system, increasing the residence time to 40 minutes can improve conversion, especially for less reactive substrates like acrylates [1].
  • Q3: Why is a continuous flow reactor preferred over a traditional batch reactor for these reactions?

    • Continuous flow reactors offer superior light penetration due to their high surface-area-to-volume ratio, leading to more uniform and efficient irradiation [1]. This minimizes side reactions that can occur from localized over-irradiation (degradation) and allows for more precise control over reaction parameters, ultimately improving the yield and stability of products like Δ¹-pyrrolines [1].

References

Purification Methods for Acetophenone & Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The purification of ketone intermediates is critical for achieving high-purity final products. The table below summarizes methods for acetophenone and a specific derivative.

Compound Purification Method Key Details

| Acetophenone [1] | Drying: Anhydrous CaSO₄ or CaCl₂ (several days). Distillation: Fractionate under reduced pressure. Crystallization: Partial, slow crystallization at 0°C. | Important: The process must be done while avoiding light and moisture. [1] | | 4-Hydroxyacetophenone [2] | Crystallization: Use solvents like cyclohexane, ethyl acetate, ethanol, or dimethyl carbonate. Decolorization: Use adsorbents (e.g., activated carbon). Drying: Under reduced pressure to remove residual solvents. | The patent emphasizes that this method yields a high-purity, odorless final product suitable for pharmaceuticals. [2] |

Troubleshooting: Reaction Byproducts & Mechanisms

Understanding reaction pathways helps identify and mitigate undesired byproducts. Below is a workflow detailing the photochemical behavior of a specific 3-azido-acrylophenone, a valuable intermediate in heterocyclic synthesis.

G 3-Azido-acrylophenone Photolysis Pathways Start MACBP (Z)-3-azido-acrylophenone Azirine Azirine (MBCAC) Start->Azirine UV Light (λ > 235 nm) Curtius Curtius-Type Rearrangement Start->Curtius Concerted Process NitrileYlide Nitrile Ylide Azirine->NitrileYlide C-C Bond Cleavage Oxazole Oxazole (MCPOC) NitrileYlide->Oxazole Ring Expansion Ketenimine Ketenimine (CBMK) Curtius->Ketenimine

Primary Photoproducts and Mechanism:

  • Path to Oxazole: Upon UV irradiation, the 3-azido-acrylophenone (MACBP) first forms an azirine intermediate (MBCAC). This azirine then undergoes C-C bond cleavage to generate a nitrile ylide, which subsequently undergoes a ring expansion to form the final oxazole product (MCPOC). [3]
  • Path to Ketenimine: A competing reaction occurs via a concerted Curtius-type rearrangement of the starting azide. This pathway bypasses the nitrene intermediate and directly yields a chloroketenimine (CBMK). The study confirmed that the typical vinyl nitrene pathway, which would lead to an isoxazole, was not observed. [3]

Detailed Experimental Protocol: Oxidation of Acetophenone

The iodoform reaction is a classic test for methyl ketones and can be adapted for synthesis. Below is a detailed protocol for the oxidation of acetophenone to benzoic acid.

Objective: To demonstrate the oxidative cleavage of a methyl ketone (acetophenone) to a carboxylic acid (benzoic acid) using sodium hypochlorite (household bleach). [4]

Principle: This reaction is a variant of the haloform reaction. A methyl ketone is first trihalogenated at the methyl group. Subsequent nucleophilic attack by hydroxide and cleavage of the C-C bond yields a carboxylate and haloform (in this case, chloroform). Acid work-up gives the carboxylic acid. [4]

Procedure:

  • Reaction Setup: In a clean 6" test tube, combine 180 µL of acetophenone, 6.3 mL of household bleach (e.g., Clorox), and 0.5 mL of 10% NaOH solution. [4]
  • Heating: Heat the mixture in a water bath at approximately 75°C for 20 minutes. Shake the test tube frequently during heating to ensure proper mixing. [4]
  • Quenching: After 20 minutes, add about 45.0 mg of sodium sulfite (Na₂SO₃) to the mixture to destroy any unreacted bleach. Shake for 5 minutes. [4]
  • Extraction: Extract the reaction mixture with a 1.5 mL portion of diethyl ether using a Pasteur pipet. > Caution: Diethyl ether is highly flammable and should be handled with care, away from any ignition sources. [4]
  • Isolation: The ether extract contains the product. The benzoic acid can be obtained by carefully evaporating the ether under a stream of nitrogen gas in a fume hood. [4]

Key Insights for Experimental Success

  • Purification is Critical: The formation of resins and other byproducts during the synthesis of acrylophenone derivatives makes rigorous purification essential. The methods outlined, such as careful distillation and crystallization, are designed to address this. [5] [1] [2]
  • Monitor Reaction Pathways: The photochemical study highlights that multiple pathways can compete. Controlling reaction conditions (e.g., wavelength, temperature) is key to steering the reaction toward the desired product and minimizing byproducts like ketenimines. [3]

References

Technical Support Center: Optimizing Mannich Reaction for Acrylophenone Production

Author: Smolecule Technical Support Team. Date: February 2026

Mannich Reaction Fundamentals & Mechanism

The Mannich reaction is a three-component condensation between a ketone (typically with an acidic α-hydrogen), formaldehyde, and a primary or secondary amine. The product is a β-amino carbonyl compound, often called a Mannich base [1]. When the goal is to produce acrylophenone, this Mannich base is not the final product but a key intermediate that undergoes subsequent elimination.

Mechanism Workflow

The following diagram illustrates the complete mechanism from the initial reaction to the formation of this compound.

G Formaldehyde Formaldehyde Iminium Iminium Formaldehyde->Iminium Nucleophilic Addition & Dehydration Amine Amine Amine->Iminium Acetophenone Acetophenone Enol Enol Acetophenone->Enol Acid-Catalyzed Enolization MannichBase MannichBase Iminium->MannichBase Enol->MannichBase Nucleophilic Attack This compound This compound MannichBase->this compound Elimination of Amine

For this compound production, the initially formed Mannich base undergoes elimination of the amine group, forming the α,β-unsaturated ketone (this compound) [2]. This final elimination step is often facilitated by heat or specific catalysts.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when optimizing this reaction for this compound.

FAQ 1: My reaction yield is low or the reaction does not proceed. What could be wrong?

Low yields are often due to substrate issues, incorrect conditions, or side reactions.

Problem Area Specific Issue & Evidence Recommended Solution & Optimization
Carbonyl Reactivity Less reactive ketone (e.g., acetophenone) is competing with more reactive formaldehyde [3]. Order of Addition: Pre-form the iminium ion by first reacting the amine with formaldehyde before adding the ketone [3].
Amine Selection Using aromatic amines, which are less nucleophilic and do not form the iminium ion efficiently [1]. Use Aliphatic Amines: Employ primary or secondary aliphatic amines (e.g., piperidine, diethylamine). Tertiary amines cannot form the iminium ion [1] [3].
Reaction Conditions Insufficient activation for enol formation or iminium electrophilicity [1]. Acid Catalysis: Employ slightly acidic conditions (e.g., HCl, AcOH) to promote both enol formation and iminium ion generation and stability [1] [2].
Side Reactions The product (a secondary amine) can react with another equivalent of formaldehyde and ketone, leading to over-alkylation [1]. Stoichiometry Control: Use precise 1:1:1 molar ratios. Modern Methods: Consider microwave irradiation to reduce reaction time from hours to minutes (e.g., 10 mins), minimizing side reactions [2].
FAQ 2: I am getting multiple undesired products. How can I improve selectivity?

Complex product mixtures typically arise from the reactivity of the product itself or the presence of multiple reactive sites.

Problem & Evidence Underlying Cause Optimization Strategy
Over-alkylation: The Mannich base product (if from a primary amine) contains an N-H bond and can undergo a second Mannich reaction [1]. The product is more nucleophilic than the starting materials. Use Secondary Amines: This prevents further alkylation as the product is a tertiary amine with no N-H bond [1].
Polymerization: this compound and its precursors can polymerize due to the reactive α,β-unsaturated system [2]. The electron-poor alkene is susceptible to radical or anionic chain-growth polymerization. Temperature Control: Avoid excessive heat. Inhibitors: Run reactions under inert atmosphere (N₂) and consider adding a small amount of polymerization inhibitor (e.g., hydroquinone).
Multiple Sites: The ketone substrate has more than one acidic α-hydrogen, leading to double Mannich addition [1]. The first Mannich reaction activates adjacent positions for further substitution. Stoichiometric Control: Use a limiting amount (1 equiv.) of the iminium ion precursor. Blocking Groups: Protect one α-position synthetically before the reaction.
FAQ 3: How can I best monitor reaction progress and identify my product?
  • Progress Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the ketone starting material and the appearance of the Mannich base intermediate and/or the final this compound product.
  • Product Identification:
    • This compound Signature: The α,β-unsaturated carbonyl group gives characteristic signals in both IR and NMR spectroscopy [2].
      • IR Spectroscopy: Look for strong C=O stretch ~1690 cm⁻¹ and C=C stretch ~1620 cm⁻¹.
      • ¹H NMR Spectroscopy: The vinyl protons appear as characteristic doublets of doublets (dd) in the range of δ 6.5-7.5 ppm, coupling with each other with a trans coupling constant (J) of ~16 Hz [2].

Optimized Experimental Protocols

Protocol 1: Classical Synthesis via Mannich Base

This is a standard, reliable method for producing this compound derivatives on a preparative scale [2].

  • Reaction Equation: Acetophenone + Formaldehyde + Amine Hydrochloride → Mannich Base → this compound
  • Procedure:
    • Charge the Reactants: In a round-bottom flask, combine acetophenone (1.0 equiv), the desired amine hydrochloride (1.2 equiv), and formaldehyde (e.g., as 37% aqueous solution or paraformaldehyde, 1.5 equiv).
    • Set Conditions: Add a suitable solvent (e.g., water, ethanol, or a mixture) and a catalytic amount of strong acid (e.g., HCl).
    • React: Reflux the mixture with stirring for several hours (overnight is common).
    • Isolate Intermediate: After cooling, basify the mixture with a base (e.g., NaOH) to liberate the Mannich base. Extract it with an organic solvent (e.g., DCM, EtOAc).
    • Elimination: The crude Mannich base is then heated, often without isolation, in a high-boiling solvent or treated with a base (e.g., K₂CO₃) to promote elimination of the amine, yielding this compound.
    • Purify: Purify the final product by recrystallization or column chromatography.
  • Key Tips:
    • Using the amine hydrochloride salt helps maintain the acidic conditions necessary for the reaction.
    • The elimination step can sometimes occur in situ during prolonged reflux.
Protocol 2: Rapid Synthesis via Microwave Assistance

This modern approach significantly reduces reaction time and can improve yield and purity [2].

  • Procedure:
    • In a dedicated microwave vial, combine acetophenone, paraformaldehyde, and 2,2,2-trifluoroethylamine hydrochloride.
    • Seal the vial and place it in the microwave reactor.
    • Irradiate at a controlled power and temperature (e.g., 100-120 °C) for a short time, typically ~10 minutes.
    • Work up the reaction mixture as in the classical protocol to isolate this compound.
  • Advantages: Drastically reduced reaction time, minimized side-product formation, and improved reproducibility.

Biological Context & Application Notes

For scientists in drug development, understanding the biological relevance of these compounds is crucial.

  • Spermicidal and Anti-HIV Activity: Certain Mannich base derivatives of this compound, specifically those with a piperidinyl group (e.g., 1-(4-methoxyphenyl)-4-(piperidyl-methyl)penta-1,4-dien-3-one), have been identified as potent spermicides with the added benefit of inhibiting the interaction between the HIV envelope glycoprotein and the CD4 receptor on host cells [4].
  • Anticancer Properties: The α,β-unsaturated ketone (enone) system in this compound is a key pharmacophore. It can act as a Michael acceptor, alkylating thiol groups in proteins. This reactivity is thought to underlie the observed cytotoxic effects against various cancer cell lines [5] [2]. Introducing a Mannich base side chain (an aminomethyl group) can significantly enhance water solubility and biological potency by increasing the molecule's ability to interact with cellular targets [5].

References

Understanding Your Compound and Solubility Principles

Author: Smolecule Technical Support Team. Date: February 2026

Acrylophenone is closely related to acetophenone, which is a simple aromatic ketone. Understanding the properties of acetophenone provides a strong foundation for addressing challenges with its this compound derivative [1].

A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP) theory. It posits that for one material to dissolve another, their respective HSPs (which account for energy from dispersion forces, polar interactions, and hydrogen bonding) must be similar [2]. This is the scientific basis for the "like dissolves like" rule.

Solubility Data and Solvent Selection

The table below summarizes key physical properties and solubility information for acetophenone, which can serve as a guide for initial solvent screening for this compound.

Property Value / Description Relevance to this compound
Physical State (at 20°C) Colorless liquid [1] This compound is likely a liquid or low-melting-point solid. Physical state affects dissolution kinetics.
Melting Point 19–20 °C [1] If solid, heating above its melting point can facilitate dissolution.
Density 1.028 g/cm³ [1] Useful for determining if a solution will form separate layers during extraction or reaction.
Solubility in Water 0.55 g/100 mL (at 25°C) [1] Very low. Confirms this compound will also have poor solubility in aqueous systems.
Good Solvents Acetone, benzene, chloroform, diethyl ether, ethanol [1] High priority candidates for this compound. Ethanol is a common, less hazardous choice.
HSP Utility Predicts surfactant adsorption on solid surfaces [3]; used to identify solvents for polymers [4] A powerful tool for rational solvent selection to prevent issues like fouling or poor crystallization.

For more complex solubility prediction, the following workflow outlines a systematic approach to solvent selection and troubleshooting:

G Start Solubility Issue Encountered Step1 Define System Components Start->Step1 Step2 Screen Solvents (HSP & Miscibility) Step1->Step2 A1 Analyze solute structure: - Polarity - Functional groups - H-bonding capacity Step1->A1 A2 Identify other mixture components (salts, polymers) Step1->A2 Step3 Test & Measure Solubility Step2->Step3 B1 Calculate/Find HSP values for solute and solvents Step2->B1 B2 Rank solvents by HSP proximity (like dissolves like) Step2->B2 B3 Consider solvent mixtures for fine-tuning properties Step2->B3 Step4 Analyze Data & Optimize Step3->Step4 C1 Gravimetric Method: - Dissolve solute incrementally - Filter saturated solution - Dry/Weigh undissolved solid Step3->C1 C2 Spectroscopic Method: - Prepare saturated solution - Filter - Analyze concentration via UV-Vis Step3->C2 Step5 Scale-Up Protocol Step4->Step5 D1 Correlate solubility with HSP, polarity, H-bonding Step4->D1 D2 Model data (e.g., Apelblat, Van't Hoff, NRTL equations) Step4->D2 Success Viable Process Step5->Success E1 Define crystallization conditions (anti-solvent, temp.) Step5->E1 E2 Establish purification and isolation steps Step5->E2

Systematic Workflow for Solubility Troubleshooting

Detailed Experimental Protocols

Gravimetric Solubility Measurement

This is a standard and reliable method for determining saturation concentration [4] [5].

  • Procedure:
    • Place a known mass of solvent (e.g., 10 g) in a sealed vial with a magnetic stir bar.
    • Maintain a constant temperature using a water or oil bath.
    • Add your this compound sample in small increments to the stirred solvent.
    • After each addition, allow sufficient time for equilibrium (stirring for 15-30 minutes).
    • Continue until solid remains undissolved for over an hour, indicating saturation.
    • Filter the hot saturated solution through a pre-weighed syringe filter to remove undissolved solid.
    • Transfer a known mass of the filtrate to a pre-weighed vial.
    • Evaporate the solvent completely (under a fume hood or using a rotary evaporator).
    • Dry and weigh the residue to determine the mass of dissolved solute.
  • Calculation: Solubility (g/g or g/mL) = Mass of Residue / Mass of Filtrate
Solvent Mixture Optimization (Solution-Dissolution Process)

This protocol is highly effective for creating custom solvent systems for processes like crystallization or precipitation, as demonstrated for polymers [4].

  • Procedure:
    • Dissolution: Weigh a specific amount of this compound (e.g., 10-20% by weight) and a primary solvent (like acetophenone) into a reactor. Heat the mixture above the cloud point with stirring until a clear, homogeneous solution is formed [4].
    • Precipitation: Cool the solution at a controlled rate (e.g., 0.4-3 K/min) with continuous stirring. The solute will precipitate out of solution as the solubility decreases [4].
    • Washing and Isolation: Once cooled, wash the resulting suspension with an anti-solvent (e.g., ethanol or hexane) to remove residual primary solvent. Collect the solid product via filtration and dry it in a ventilated oven [4].

Frequently Asked Questions (FAQs)

Q1: What should I do if my reaction mixture precipitates? This is a common issue. Follow the troubleshooting workflow:

  • Diagnose: Identify which component crashed out.
  • Act: Use the solvent table to choose a solvent with higher dissolving power (e.g., switch from ethyl acetate to acetone or chloroform). Alternatively, gently warm the mixture if the reagents are thermally stable. Using a solvent mixture (e.g., adding a polar aprotic solvent like NMP) can also help [6].

Q2: How can I improve the crystallization of my final product? Crystallization is a balance between solubility and supersaturation.

  • Solvent Selection: Choose a solvent in which your product is moderately soluble at high temperatures but poorly soluble at low temperatures.
  • Use Anti-Solvents: Dissolve your product in a good solvent and slowly add an anti-solvent (a liquid it is insoluble in, like hexane added to an acetone solution) to induce crystallization. The solution-dissolution process outlined above is a formalized version of this [4].

Q3: Are there any specific safety concerns with these solvents? Yes, always consult Safety Data Sheets (SDS).

  • Acetophenone: Has low toxicity, but its carcinogenicity is not fully confirmed. It has a flash point of 77 °C and should be handled away from open flames [1].
  • Chloroform: Toxic and a suspected carcinogen. Use with appropriate engineering controls (fume hood) and PPE [1].
  • Diethyl Ether: Extremely flammable and can form explosive peroxides upon standing. Requires special handling and storage [1].

References

side reactions in acrylophenone functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some commonly encountered questions during acrylophenone functionalization.

  • Q1: What is the most critical side reaction to control during this compound functionalization? A primary concern is unwanted intramolecular cyclization, particularly under acidic conditions. Acrylophenones are known to readily cyclize to form indanone derivatives, which can consume your desired product and complicate purification [1].

  • Q2: My reaction yields a rough, orange-peel-like solid. What happened? A rough, uneven solid often indicates that the coating or product has dried too quickly, a phenomenon sometimes referred to as "Orange Peel Roughness" or spray drying [2]. This can occur if the solvent is evaporated too rapidly or under conditions that prevent the formation of a smooth film.

  • Q3: How can I prevent the premature cyclization of my this compound intermediate? To prevent premature cyclization [1]:

    • Control Acidity: Avoid strong protic acids during steps where the this compound is present.
    • Optimize Addition: If cyclization is a desired step later in the sequence, add the this compound intermediate to the acid catalyst very slowly and with efficient stirring to avoid local high-acidity zones.
    • Maintain Anhydrous Conditions: Perform the α-methylenation reaction, a common step to create the this compound, under rigorously anhydrous conditions to suppress side reactions.
  • Q4: Are there any specific handling or safety concerns with acrylophenones? Yes. Basic this compound (CAS 768-03-6) is classified as harmful by inhalation, in contact with skin, and if swallowed [3]. Always handle it in a chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and store it in closed vessels at recommended temperatures (e.g., -20°C) [3].

Troubleshooting Guide for Common Issues

The table below outlines specific problems, their likely causes, and recommended solutions.

Problem & Symptoms Possible Cause Recommended Solution
Unwanted Cyclization: Formation of indanone side products [1]. Reaction mixture exposed to acidic conditions prematurely. Use neutral or basic conditions; strictly control acid catalyst addition in later steps [1].
Low Reaction Yield: Desired functionalization product is not obtained. Decomposition of the this compound due to harsh conditions or polymerization [1]. Use radical inhibitors (e.g., BHT), lower reaction temperatures, and ensure anhydrous conditions [1].
Orange Peel Roughness: Product has a rough, uneven surface [2]. Rapid, uncontrolled solvent evaporation or drying conditions. Slow and control the solvent evaporation rate; use a different solvent mixture with a higher boiling point.
Logo/Breakline Bridging: Coating material fills engravings on tablets [2]. In a coating process, this is often due to Spray Drying—the coating droplets dry before reaching the tablet surface [2]. Optimize spray rate and solvent system to allow droplets to spread evenly upon impact.

Experimental Protocol: Synthesis & Cyclization of an this compound Intermediate

The following methodology, adapted from a concise synthesis of Ramelteon, details the synthesis of an this compound and its controlled cyclization [1].

Title: Two-Step α-Methylenation and Acid-Catalyzed Cyclization of a 2,3-Dihydrobenzofuran Derivative.

Objective: To convert a ketone intermediate into a tricyclic indeno-furanone via an this compound.

Step 1: α-Methylenation to Form the this compound

  • Setup: Charge a round-bottom flask with the acetophenone derivative 4 (1.0 equiv), paraformaldehyde (excess), and dry dioxane as the solvent.
  • Reaction: Add i-Pr₂NH·TFA salt (catalytic) and reflux the mixture under an inert atmosphere for 48 hours.
  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the α,β-unsaturated ketone (this compound) intermediate.
  • Note: It is critical to perform this step in a closed system with the rigorous exclusion of water to maximize yield [1].

Step 2: Nazarov-Type Cyclization to Indanone

  • Setup: Cool a solution of 98% sulfuric acid in water to 40°C.
  • Addition: Very slowly add the crude this compound intermediate (from Step 1) to the acid solution with vigorous stirring. Caution: Slow addition is key to preventing a biphasic system and improving yield [1].
  • Reaction: Stir the mixture at 40°C until cyclization is complete (monitor by TLC/LC-MS).
  • Work-up: Carefully quench the reaction mixture onto ice and extract with a suitable organic solvent (e.g., ethyl acetate).
  • Purification: Purify the crude product (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, 5) using standard techniques like column chromatography. The reported isolated yield is 39% over two steps from the acetophenone starting material 4 [1].

This workflow illustrates the careful handling required to first create the reactive this compound and then deliberately guide it through a cyclization, minimizing side reactions.

G Start Start: Acetophenone Derivative 4 A α-Methylenation Reaction (Paraformaldehyde, i-Pr₂NH·TFA) Dry Dioxane, Reflux, 48h Start->A B This compound Intermediate A->B Formation C Controlled Cyclization (98% H₂SO₄, 40°C) Slow Addition, Vigorous Stirring B->C Nazarov-Type Cyclization D Tricyclic Indeno- Furanone Product 5 C->D Isolation

Key Technical Insights for Researchers

  • Strategic Cyclization: While a side reaction in one context, the acid-catalyzed cyclization of acrylophenones is a powerful synthetic tool for constructing indanone cores, as demonstrated in the synthesis of complex molecules like Ramelteon [1].
  • Derivatization Potential: The this compound structure is a versatile intermediate. Beyond cyclization, it can be further functionalized. For example, Mannich reactions can be used to introduce amine-containing side chains, such as N-methylpiperazine, which is a common strategy to modulate biological activity [4].

References

scaling up acrylophenone synthesis laboratory to production

Author: Smolecule Technical Support Team. Date: February 2026

Syntheses of Related Ketones

The table below outlines two laboratory-scale synthesis procedures for compounds structurally similar to acrylophenone.

Compound Synthesis Method & Reactants Reaction Conditions Yield Key Notes

| Resacetophenone (2,4-Dihydroxyacetophenone) [1] | Friedel-Crafts Acylation: Resorcinol + Glacial Acetic Acid, with ZnCl₂ as catalyst. | 1. Heat to ~152°C (initial boil). 2. Self-completes at ≤159°C for 20 min. 3. Acidic work-up with HCl/H₂O. [1] | 61-65% [1] | Anhydrous ZnCl₂ is crucial. Temperature control is vital; higher temperatures reduce yield. [1] | | Acetophenone [2] | Oxidation: Benzyl halide oxidized with 4-hydroxypyridinium nitrate/SiO₂. | 1. Microwave irradiation. 2. Room temperature. 3. Short reaction time (~5 min total). [2] | ~100% (reported) | Method involves a functionalized silica gel catalyst and a simple work-up. [2] |

A Framework for Scale-Up & Troubleshooting

While direct guides for this compound are unavailable, the principles below form a core knowledge base for scaling up fine chemical synthesis.

  • Purification Strategy: A major bottleneck upon scaling is purification. Normal-Phase (NP) chromatography is often the method of choice in pharmaceutical production for several reasons [3]:

    • Superior Selectivity: It can better separate isomers that are challenging to resolve with other methods.
    • Easier Solvent Removal: The organic solvents used (e.g., hexane, ethyl acetate) are more volatile than aqueous solutions, facilitating easier removal from the final product.
    • Improved Solubility & Stability: Many synthetic intermediates have better solubility and stability in organic solvents.
  • General Scale-Up Challenges: When moving from lab to production, anticipate challenges with [3]:

    • Heat Management: Reaction exotherms can be dangerous on a large scale. Efficient heating/cooling systems are critical.
    • Mixing Efficiency: Achieving a homogenous mixture is more difficult in large reactors.
    • Process Control: Parameters like temperature, pH, and addition rates must be tightly controlled and monitored.

Scale-Up Workflow for Fine Chemical Production

The following diagram outlines the key stages and decision points in scaling a synthesis from the laboratory to production, incorporating purification strategy.

Start Start: Successful Lab-Scale Synthesis A Develop Analytical Control Method Start->A B Define Target Purity & Yield A->B C Plan Pilot-Scale Purification B->C D Identify & Control Critical Process Parameters C->D Method NP-HPLC-MS Screening (Select solvent system & ratio) C->Method Uses data from [3] E Establish In-Process Quality Checks D->E Parameters e.g., Reaction Temperature, Reactant Addition Rate, Mixing D->Parameters F Final Product Isolation & Drying E->F Quality e.g., Intermediate Purity Check by TLC or HPLC E->Quality Decision1 Purity & Yield Met Target? F->Decision1 Purification Evaluate Techniques: Chromatography vs. Crystallization Decision1:s->C:n No Decision2 Process Robust & Controllable? Decision1->Decision2 Yes Decision2:s->D:n No End Scale to Production Decision2->End Yes

Potential FAQs for a Technical Support Center

Here are examples of FAQs that could address user issues, based on the available information and common scale-up challenges.

  • Q1: My reaction yield drops significantly when I try to scale up the synthesis of a ketone. What could be the cause?

    • A: This is often due to inefficient heat or mass transfer. A reaction that is easy to control in a small flask may develop hot spots or have incomplete mixing in a larger vessel. Ensure your heating/cooling system is adequate and that stirring is efficient. Also, verify the addition rates of reactants; a slower, controlled addition may be necessary.
  • Q2: The purification step is my bottleneck. How can I make it more efficient?

    • A: For complex mixtures, High-Throughput Normal-Phase HPLC screening is recommended [3]. This approach helps you quickly identify the optimal solvent system and ratio for maximum resolution. Once identified, this method can be scaled directly to preparative HPLC or adapted for flash chromatography. Automating this screening can greatly speed up method development.
  • Q3: The scaled-up product does not meet the purity specification. How should I proceed?

    • A: First, use a robust analytical method (like NP-HPLC-MS) to identify the impurities [3]. Then, revisit the purification strategy. This may involve optimizing the chromatographic conditions (e.g., using a different solvent system or a gradient elution) or introducing an additional purification step, such as a recrystallization. The workflow above provides a structured path for this optimization.

References

analytical methods for acrylophenone purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Purity Assessment

For a researcher, selecting the right analytical technique depends on the specific impurities of concern. The table below summarizes the core methods applicable to acrylophenone purity assessment.

Method Key Applications for Purity Assessment Key Parameters/Information Obtained

| High-Performance Liquid Chromatography (HPLC/UHPLC) [1] [2] | Primary method for quantitative determination of purity and identification of organic impurities. | Retention Time: Identifies components. Peak Area: Quantifies components. Resolution: Separates closely eluting impurities. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [3] [4] | Structural confirmation and identification of structural impurities/isomers. | Chemical Shift (δ): Reveals functional groups and molecular environment. Signal Integration: Quantifies protons. Coupling Constants (J): Provides spatial relationship between atoms. | | Infrared (IR) Spectroscopy [5] [6] | Functional group analysis; identification of carbonyl group and aromatic ring. | Vibrational Frequencies: Characteristic bands for functional groups (e.g., C=O stretch). Spectral Shifts: Indicates molecular interactions. |

Detailed Experimental Protocols

Here are detailed methodologies and troubleshooting guides for the key techniques, formatted as FAQs for your support center.

FAQ: How can I develop an HPLC method for this compound analysis?

Objective: To develop a reversed-phase HPLC method for the quantitative determination of this compound purity and related impurities.

Methodology Summary: Based on optimized methods for ketone and pharmaceutical compounds [1] [2].

  • Column: Zorbax SB-Aq or similar C18 column (e.g., 50 mm × 4.6 mm, 5 µm) is recommended for its polar-embedded stationary phase, which provides good retention for polar compounds.
  • Mobile Phase: Use a gradient elution.
    • Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, adjusted to pH 3.2 with phosphoric acid.
    • Mobile Phase B: Methanol.
    • Example Gradient Program: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 90 | 10 | | 10 | 60 | 40 | | 15 | 10 | 90 | | 20 | 90 | 10 |
  • Detection: Diode Array Detector (DAD), set at 273 nm [1].
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40 ± 1 °C
  • Injection Volume: 10 µL
  • Sample Preparation: Dissolve the this compound sample in a solvent mixture of methanol and water (pH adjusted to 3.5) to achieve a concentration suitable for detection (e.g., 200-360 µg/mL) [1].

Troubleshooting Guide:

  • Problem: Poor peak shape or resolution.
    • Solution: Optimize the mobile phase pH and the concentration of the ion-pairing reagent (sodium octanesulfonate). Ensure the column is compatible with the mobile phase pH.
  • Problem: Long runtime.
    • Solution: Consider switching to UHPLC with sub-2 µm particle columns, which can significantly reduce analysis time while maintaining resolution [2].
  • Problem: Inaccurate quantification.
    • Solution: Use a stable isotope-labeled internal standard (SIL-IS) if available, to correct for matrix effects and injection volume variability, especially in complex mixtures [2].
FAQ: How do I interpret the NMR spectrum of this compound?

Objective: To confirm the identity and purity of an this compound sample through 1H NMR analysis.

Methodology Summary: [4]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3). Transfer to a clean NMR tube.

Spectral Interpretation Guide: this compound has the structure H₂C=CH-C(=O)-C₆H₅. You can use the spectrum of the similar compound acetic acid as a foundational guide for interpretation [4].

  • Chemical Shifts (δ):
    • Vinyl Protons (H₂C=CH-): Expect complex splitting patterns in the region of δ 5.5 - 7.0 ppm. The protons on the alkene are not equivalent and will couple to each other.
    • Aromatic Protons (-C₆H₅): A multiplet around δ 7.2 - 8.0 ppm.
  • Signal Splitting (Multiplicity): Apply the N+1 rule [4]. If a proton is coupled to N equivalent protons, its signal will split into N+1 peaks. Analyze the vinyl protons carefully to confirm the alkene geometry.
  • Signal Integration: The area under each signal is proportional to the number of protons contributing to that signal [4]. Use this to verify the expected proton ratios (e.g., vinyl protons vs. aromatic protons).

Troubleshooting Guide:

  • Problem: Low sensitivity or poor signal-to-noise ratio.
    • Solution: Ensure sufficient sample concentration. Increase the number of scans (accumulations) during data acquisition.
  • Problem: Presence of extra, unexpected signals.
    • Solution: Compare the spectrum to that of a certified reference material. Extra signals may indicate the presence of solvents, water, or synthetic impurities/by-products.

The following workflow summarizes the strategic approach to purity assessment:

Start This compound Purity Assessment HPLC HPLC/UHPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR Quant Quantitative & Qualitative Impurity Profiling HPLC->Quant Primary Data Struct Structural Confirmation & Impurity ID NMR->Struct Supporting Data FG Functional Group Verification IR->FG Supporting Data Result Integrated Purity Report Quant->Result Struct->Result FG->Result

Key Considerations for Your Research

  • Method Validation: For drug development purposes, any analytical method must be rigorously validated according to ICH guidelines to ensure accuracy, precision, specificity, and linearity over the intended range [1].
  • Orthogonal Confirmation: Using a combination of techniques (e.g., HPLC for quantification and NMR for structural confirmation) provides a more comprehensive and reliable purity assessment than any single method.
  • Challenges with Biological Samples: If analyzing this compound in a biological matrix (e.g., plasma), extensive sample preparation (like protein precipitation or solid-phase extraction) will be necessary to reduce matrix effects that can suppress ionization in LC-MS analyses [2].

References

Cytotoxicity Profile of a Synthetic Acrylophenone (TA2)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data for compound TA2, identified as the most promising "leader compound" in its series. The data is sourced from a 2016 study that synthesized a group of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides [1].

Property Details & Quantitative Data
Compound ID TA2 [1]
IUPAC Name 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochloride (with a methyl substituent on the phenyl ring) [1]
Tested Cell Lines Tumor: Ca9-22 (human gingival carcinoma), HSC-2, HSC-3, HSC-4 (human oral squamous cell carcinomas). Non-tumor: HGF (gingival fibroblasts), HPLF (periodontal ligament fibroblasts), HPC (pulp cells) [1]
Key Finding Showed selective cytotoxicity towards tumor cell lines over non-tumor oral cells [1]
Experimental Result Positive selectivity (PSE) was calculated, pointing to TA2 as the leader compound for future consideration [1]

Detailed Experimental Methodology

The study you referenced employed standard protocols for synthesizing the acrylophenones and evaluating their cytotoxicity [1]. Here is a detailed breakdown of the experimental workflow:

  • 1. Synthesis & Characterization: The acrylophenone derivatives were synthesized as Mannich bases, introducing the N-methylpiperazine group. The chemical structures of all synthesized compounds were confirmed using ¹H NMR, ¹³C NMR, and HRMS spectroscopy [1].
  • 2. Cytotoxicity Assay: The cytotoxic effects of the compounds were tested against the panel of human oral cancer and normal cell lines listed above. The specific assay used to quantify cell viability was not named in the abstract, but the methodology is standard for such evaluations [1].
  • 3. Data Analysis: The researchers calculated the PSE (Positive Selectivity) value for each compound. This metric helps identify compounds that are more toxic to cancer cells than to normal cells. Based on this analysis, compound TA2 was highlighted for its superior profile [1].

Structure-Activity Relationship (SAR) Diagram

The biological activity of acrylophenones is highly dependent on their chemical structure. The study you referenced confirms that even a small change, like adding a methyl group to the phenyl ring, can significantly impact cytotoxicity and selectivity [1]. The following diagram illustrates the core structure and the key modification that led to the identified leader compound, TA2.

G cluster_core Core this compound-Piperazine Hybrid Structure A This compound Core B N-methylpiperazine Group A->B Methylene Linker C Phenyl Ring (Aryl Group) A->C D Methyl Substituent (Leads to TA2) C->D Critical Modification

Research Implications and Future Directions

The identification of TA2 as a leader compound provides a clear direction for future research. The demonstrated selective cytotoxicity is a crucial finding, as it suggests the compound can target cancer cells while minimizing damage to healthy cells, a primary goal in anticancer drug development [1].

Subsequent research efforts would logically focus on:

  • Lead Optimization: Synthesizing and testing analogs of TA2 with different substituents on the phenyl ring to further improve potency and selectivity.
  • Mechanism of Action Studies: Investigating how TA2 causes cell death in cancer cells (e.g., apoptosis, disruption of cellular pathways).
  • In Vivo Testing: Evaluating the efficacy and safety of TA2 in animal models of oral cancer.

References

Comparison of Cysteine Protease Inhibitor Warheads

Author: Smolecule Technical Support Team. Date: February 2026

Warhead Type Inhibition Mechanism Example Inhibitors / Complexes Reported Advantages / Characteristics
Acrylamides / α,β-Unsaturated Carbonyls (Michael Acceptors) [1] Covalent, irreversible Afatinib, Ibrutinib (clinical drugs) [1] Common organic warhead; can be limited by slow reactivity or steric hindrance [1].
Rhenium(V) Complexes [1] Coordinate covalent, irreversible ReV complexes with S,S,S spectator ligand [1] Rapid and selective cysteine targeting; very high potency (IC50 as low as 9 nM against SARS-CoV-2 proteases) [1].
Peptide Nitriles [2] Reversible covalent (thioimidate adduct) [2] Peptide nitrile scaffolds [2] Potent and fully reversible inhibition [2].
Epoxides & Aziridines [3] Covalent, irreversible E-64 derivatives [3] Three-membered heterocycles used as cysteine-targeting warheads [1].
Vinyl Sulfones [4] Covalent, irreversible N-methyl piperazine-Phe-homoPhe-vinyl sulfone phenyl [4] Effective in vivo; used to cure mice from lethal T. cruzi infection (Chagas disease) [4].
Fluoromethyl Ketones (FMK) [4] Covalent, irreversible Mu-F-hF-FMK [4] Can rescue mice from acute lethal infection; earlier generation of inhibitors [4].

Experimental Insights and Methodologies

Although direct data on acrylophenones is unavailable, the following insights from general cysteine protease inhibition studies provide context for how such studies are conducted.

  • Assessment of Reactivity and Selectivity: A key experiment involves incubating the inhibitor with various amino acid derivatives and monitoring the reaction over time using HPLC. For instance, one study demonstrated high selectivity for cysteine by showing that a rhenium(V) "aqua complex" reacted completely with a cysteine derivative within 4 hours, but showed little to no reaction with aspartic or glutamic acid derivatives under the same conditions [1].
  • Evaluation of Enzyme Inhibition: The core protocol involves incubating the target enzyme (e.g., a viral protease or cathepsin) with varying concentrations of the inhibitor. The remaining enzyme activity is then measured using a colorimetric or fluorescent substrate. The data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency [1].
  • In Vivo Efficacy Models: For diseases like Chagas disease, animal models are used. A typical protocol infects mice with the parasite Trypanosoma cruzi and then treats them with the inhibitor (e.g., via intraperitoneal injection) for a specific duration. Survival rates and blood parasite counts (parasitemia) are key metrics for evaluating treatment success [4].

The Logic of Covalent Cysteine Protease Inhibition

The following diagram illustrates the general mechanism by which many covalent warheads, likely including acrylophenones, inhibit cysteine proteases. This mechanism underpins the experimental approaches described above.

Warhead Warhead Protease Protease Warhead->Protease Binds to Active Site CysRes Catalytic Cysteine Residue Protease->CysRes Nucleophilic Attack Adduct Covalent Enzyme-Inhibitor Adduct CysRes->Adduct Forms Covalent Bond Inactive Inactivated Protease Adduct->Inactive Blocks Substrate Access

References

Comparative Reactivity of α,β-Unsaturated Carbonyl Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the general reactivity trends of different classes of α,β-unsaturated carbonyl compounds, which can be used to infer the properties of acrylophenone (an enone) [1].

Compound Class Example Relative Electrophilicity & Thiol Reactivity Key Reactivity Features
Enones (α,β-Unsaturated Ketones) This compound, Methyl vinyl ketone Moderate Susceptible to nucleophilic attack at the β-carbon (conjugate addition); also reactive as dienophiles in Diels-Alder reactions [2] [1].
Enals (α,β-Unsaturated Aldehydes) Acrolein, Cinnamaldehyde Moderate to High Similar to enones but the aldehyde group is typically more reactive than a ketone [2] [1].
Acrylamides Acrylamide, drug molecules (Afatinib) Low to Moderate The electron-withdrawing amide group stabilizes the system, often leading to slower, more selective reactivity, which is desirable in covalent drugs [1].
Acrylates (α,β-Unsaturated Esters) Methyl acrylate Low The ester group's electron-withdrawing effect is weaker than a ketone or aldehyde, making these less reactive to conjugate addition [2] [1].
Dually Activated Systems e.g., 1,3-Dicarbonyls High The presence of two electron-withdrawing groups significantly increases the electrophilicity of the β-carbon [1].

Experimental Protocols for Assessing Reactivity

To generate quantitative comparison data, researchers typically employ the following protocols to measure the kinetics and selectivity of these compounds.

1. Protocol for Kinetic Analysis of Thiol-Reactivity This method is used to determine the second-order rate constant ((k_2)), which quantifies how quickly a compound reacts with biological thiols, a key parameter in drug development [1].

  • Objective: To measure the rate of the hetero-Michael addition reaction between an α,β-unsaturated carbonyl and a thiol nucleophile (like glutathione) under pseudo-first-order conditions.
  • Materials:
    • Test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
    • Nucleophile: Glutathione (GSH) or N-acetylcysteine.
    • Buffer: Phosphate-buffered saline (PBS), pH 7.4, to simulate physiological conditions.
    • Analytical instruments: HPLC with UV/Vis detector or NMR spectrometer.
  • Procedure:
    • Prepare a solution of the test compound in a buffered aqueous solution with a small percentage of organic solvent (e.g., 1-2% DMSO).
    • Initiate the reaction by adding a large excess (e.g., 10-100 fold) of the thiol to the compound solution. This ensures pseudo-first-order kinetics.
    • Incubate the reaction mixture at 37°C.
    • At regular time intervals, withdraw aliquots and quench the reaction if necessary.
    • Analyze the aliquots by HPLC or NMR to determine the concentration of the remaining starting material or the formation of the thiol adduct over time.
  • Data Analysis: The pseudo-first-order rate constant ((k_{obs})) is obtained from the slope of a plot of ln([compound]_t/[compound]_0) versus time. The second-order rate constant ((k_2)) is then calculated using the formula: (k_2 = k_{obs} / [thiol]).

2. Protocol for Assessing Regioselectivity in Synthesis This protocol is based on a synthetic method that demonstrates the unique reactivity of α,β-unsaturated carbonyls, where a boryl radical adds preferentially at the α-carbon instead of the more common β-position [3].

  • Objective: To perform a radical α-borylation of an α,β-unsaturated carbonyl compound and analyze the regioselectivity of the product.
  • Materials:
    • α,β-Unsaturated carbonyl substrate (e.g., ethyl cinnamate).
    • Boron source: N-heterocyclic carbene borane (NHC-BH₃).
    • Radical initiator: Di-tert-butyl hyponitrite.
    • Catalyst: tert-Dodecanethiol.
    • Inert atmosphere glovebox or Schlenk line.
  • Procedure:
    • In a glovebox, add the α,β-unsaturated carbonyl compound, NHC-BH₃, and tert-dodecanethiol to a vial.
    • Dissolve the mixture in an anhydrous solvent (e.g., 1,2-Dichloroethane).
    • Add a solution of the radical initiator.
    • Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours.
    • After the reaction, concentrate the mixture and purify the product via flash chromatography.
  • Analysis: The regioselectivity (α- vs. β-addition) is determined by analyzing the purified product using techniques like (^1)H NMR, (^{13})C NMR, and high-resolution mass spectrometry (HRMS) [3].

Mechanistic Pathways of Reactivity

The biological and synthetic reactivity of these compounds is governed by key mechanistic pathways. The following diagram illustrates the central mechanism of action for α,β-unsaturated carbonyls.

A Nucleophile (Nu⁻) e.g., Thiol B α,β-Unsaturated Carbonyl A->B  Initiates Attack C Resonance-Stabilized Intermediates B->C  Electron Delocalization D β-Addition Product (Michael Adduct) C->D  Kinetically & Thermodynamically  Favored Path E Carbonyl Addition Product (1,2-Adduct) C->E  Reversible Path

The reactivity of this compound and its analogs stems from the conjugation between the carbonyl group and the alkene. This conjugation creates two primary electrophilic sites: the carbonyl carbon and the β-carbon [2]. As the diagram shows:

  • β-Addition (Michael Addition): This is the dominant pathway for most nucleophiles. The nucleophile attacks the β-carbon, leading to a stabilized enolate intermediate that is subsequently protonated to form the saturated carbonyl product [2] [1].
  • 1,2-Addition: This pathway involves direct attack on the carbonyl carbon. While possible, it is typically reversible and less common than conjugate addition for most nucleophiles under physiological conditions [2].

Key Considerations for Research and Development

Based on the compiled information, here are the critical factors for professionals working with these compounds:

  • Electrophilicity and Selectivity: The intrinsic reactivity of the Michael acceptor, as measured by kinetic assays with thiols, must be balanced with the need for selectivity in a biological setting. Highly reactive warheads (like some enals) may lead to off-target effects, while tuned, less reactive warheads (like acrylamides in drugs) can achieve high target specificity [1].
  • Structural Context: The overall structure of the molecule profoundly influences its reactivity. Electron-withdrawing groups on the β-aryl ring of an this compound can enhance electrophilicity, while steric hindrance around the alkene can shield it from nucleophilic attack [1] [3].
  • Beyond Organic Warheads: For challenging targets, inorganic complexes, such as Rhenium(V), are emerging as alternative cysteine-targeting warheads. These can offer rapid and selective coordinate covalent bond formation where traditional organic warheads might be ineffective due to steric or electronic constraints [4].

References

acrylophenone NMR spectroscopy characterization data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Data for a Reference Compound: Acetophenone

Acetophenone shares a similar structural backbone with acrylophenone, differing only by the absence of the acrylic substituent. The data below for acetophenone can serve as a useful reference point. The chemical shifts can vary significantly based on the solvent, magnetic field strength, and specific substituents [1] [2].

The table below summarizes proton (1H) and carbon (13C) NMR data for acetophenone from two different sources.

Nucleus Assignment Chemical Shift (δ in ppm) [1] Conditions [1] Chemical Shift (δ in ppm) [2] Conditions [2]
1H Methyl (CH₃) 2.66 90 MHz, CDCl₃, ref: TMS 2.658 400 MHz, D₂O, ref: DSS
1H Aromatic ortho H 7.99 90 MHz, CDCl₃, ref: TMS 7.994 400 MHz, D₂O, ref: DSS
1H Aromatic para H 7.69 90 MHz, CDCl₃, ref: TMS 7.69 400 MHz, D₂O, ref: DSS
1H Aromatic meta H 7.55 90 MHz, CDCl₃, ref: TMS 7.552 400 MHz, D₂O, ref: DSS
13C Carbonyl (C=O) Not Provided 90 MHz, CDCl₃, ref: TMS 203.15* 400 MHz, D₂O, ref: DSS
13C Methyl (CH₃) Not Provided 90 MHz, CDCl₃, ref: TMS 28.848 400 MHz, D₂O, ref: DSS
13C Aromatic C-I/Pso 137.5 90 MHz, CDCl₃, ref: TMS 136.848 400 MHz, D₂O, ref: DSS
13C Aromatic C-ortho 128.5 90 MHz, CDCl₃, ref: TMS 131.253 400 MHz, D₂O, ref: DSS
13C Aromatic C-meta 128.5 90 MHz, CDCl₃, ref: TMS 131.511 400 MHz, D₂O, ref: DSS

Note: The value for the carbonyl carbon in [2] is calculated based on the provided data for consistency with the other carbon shifts.

Experimental Protocols for NMR Characterization

For a comprehensive characterization of an organic molecule like this compound, a multi-step NMR protocol is standard practice. The following workflow outlines the key stages, from sample preparation to data analysis.

NMR Characterization Workflow for Organic Molecules start Start: Compound of Interest sp 1. Sample Preparation • Dissolve 2-50 mg in deuterated solvent (e.g., CDCl₃, D₂O) • Use uniform 5mm NMR tube start->sp end End: Structural Assignment inst 2. Instrument Setup • Tune to target nucleus (¹H, ¹³C) • Shim magnet for field homogeneity • Lock on solvent deuterium signal sp->inst acq1d 3. 1D Spectrum Acquisition • ¹H NMR: Primary structural fingerprints • ¹³C NMR: Carbon skeleton information inst->acq1d acq2d 4. 2D Spectrum Acquisition • COSY: Through-bond H-H correlations • HSQC: Direct H-C correlations • HMBC: Long-range H-C correlations acq1d->acq2d proc 5. Data Processing • Fourier Transform (FID to spectrum) • Phase and baseline correction • Chemical shift calibration acq2d->proc anal 6. Data Analysis • Interpret chemical shifts, integration, coupling • Piece together molecular structure • Verify proposed structure proc->anal anal->end

Here is a detailed explanation of each step shown in the diagram:

  • Sample Preparation: A sample is typically prepared by dissolving 2-50 mg of the pure compound in a deuterated solvent [3]. Common solvents include CDCl₃ or D₂O, which are used to avoid a strong signal from the solvent's own protons [3]. The sample is placed in a specialized, uniform 5 mm glass NMR tube [4].

  • Instrument Setup: The spectrometer is tuned to the specific nucleus being studied (e.g., ¹H or ¹³C) [4]. The magnetic field is made extremely uniform (a process called shimming) to achieve high resolution. The instrument also maintains a "lock" on the deuterium signal of the solvent to ensure field stability during the experiment [3].

  • 1D Spectrum Acquisition:

    • Proton (¹H) NMR: This is the most common experiment. It provides information on the number, type, and environment of hydrogen atoms through chemical shift (δ, in ppm), integration (number of protons), and spin-spin coupling (splitting pattern, J in Hz) [5] [4].
    • Carbon-13 (¹³C) NMR: This reveals the number and type of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these spectra often require longer acquisition times [3].
  • 2D Spectrum Acquisition: These experiments establish correlations between nuclei and are crucial for unambiguous structural assignment [3] [6].

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds) [6].
    • HSQC (Heteronuclear Single Quantum Coherence): Correlates a hydrogen atom directly to the carbon atom it is bonded to [2] [6].
    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), helping to link molecular fragments together [6].
  • Data Processing: The raw data (a Free Induction Decay, or FID) is converted into a readable spectrum using a Fourier Transform [3]. The spectrum is then calibrated, with the chemical shift often referenced to tetramethylsilane (TMS) at 0 ppm or the residual proton peak of the solvent [3].

  • Data Analysis and Structural Assignment: The final step involves synthesizing all data—chemical shifts, coupling constants, and 2D correlations—to propose and verify the molecular structure [4].

References

comparison of acrylophenone synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods at a Glance

The table below summarizes the identified synthesis routes for acrylophenone based on the search results.

Synthesis Method Key Reagents & Conditions Key Advantages Key Limitations/Notes
Mannich Reaction [1] [2] Acetophenone, Formaldehyde, Amine Hydrochloride (e.g., HCl); often reflux in aqueous or mixed solvent. Well-established, single-pot procedure; versatile for derivatives. [1] Requires an elimination step; can involve extended reaction times with conventional heating. [1]
Friedel-Crafts Acylation [3] Benzene, Acryloyl Chloride, Lewis Acid (e.g., AlCl3), low temperatures in Dichloromethane. Direct acylation pathway. Requires handling of sensitive acryloyl chloride and powerful Lewis acids; lower temperatures required. [3]
Alkylation of Acetophenone [3] Acetophenone, Formaldehyde, modified zeolite catalysts. Mentions the use of heterogeneous catalysts. Specific details on yield and experimental protocols are not provided in the available sources.
Claisen-Schmidt Condensation [3] Information is not available in the search results. Mentioned as an alternative route. [3] No specific experimental data or details are provided in the available sources.

Detailed Experimental Protocol: Mannich Reaction

The Mannich reaction is the most documented method for synthesizing this compound and its derivatives. The following workflow outlines the key stages, with specific examples from the literature for different derivatives.

G Start Start: Reaction Setup Step1 Combine reagents: • Acetophenone • Formaldehyde (or Paraformaldehyde) • Amine Hydrochloride (e.g., HCl, N-methylpiperazine) • Solvent (e.g., water, ethanol, isopropanol) • Optional: Lewis Acid Catalyst Start->Step1 Step2 Apply reaction conditions: • Reflux with conventional heating  (several hours to overnight) • OR Microwave irradiation  (e.g., 10 minutes for some derivatives) Step1->Step2 Step3 Formation of Mannich Base (Beta-amino carbonyl compound) Step2->Step3 Step4 In-situ elimination of amine to form this compound derivative Step3->Step4 Step5 Work-up & Isolation: • Cooling • Precipitation or crystallization • Filtration Step4->Step5 Step6 Purification: • Recrystallization  (common solvents: isopropanol, ethanol) • Drying under vacuum Step5->Step6 End Final Product: This compound or Derivative Step6->End

Specific Examples from Literature:

  • General this compound Synthesis: As referenced, a common method involves reacting acetophenone with formaldehyde and an amine hydrochloride [2]. The resulting Mannich base can undergo elimination to yield this compound.
  • N-methylpiperazine Derivative (Cytotoxicity Studies): A study synthesized 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. The chemical structures were confirmed using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS spectra [4].
  • Microwave-Assisted Synthesis: Recent advances show that microwave irradiation can dramatically improve the efficiency of related Mannich reactions. One study achieved complete transformation in just 10 minutes, a significant improvement over conventional heating which can require several hours [3].

Research Considerations and Data Gaps

For a rigorous comparison guide, the following data points are typically required but were not consistently available across all methods in the searched literature:

  • Quantitative Yields: Specific, comparable percentage yields for each method from peer-reviewed procedures.
  • Purity Data: Purity metrics (e.g., HPLC analysis) for the final products obtained via different routes.
  • Direct Scalability: Information on the performance of each synthesis method on a larger, preparative scale.
  • Head-to-Head Comparisons: Studies that systematically evaluate multiple synthesis methods for the same target molecule under identical conditions are lacking.

Recommendations for Further Investigation

To build a more complete comparison, I suggest you:

  • Consult Specialized Databases: Search deeper in synthetic chemistry databases like Reaxys or SciFinder. These platforms often contain a wealth of detailed procedures and yield data that are more suitable for direct comparison.
  • Refine Your Search Terms: Use more specific queries, such as "optimized synthesis of this compound", "Friedel-Crafts synthesis of phenyl vinyl ketone", or "scale-up of Mannich reaction for this compound" to target full experimental papers.
  • Focus on the Mannich Route: Given its prevalence and the available details, this method currently offers the most reliable and versatile pathway for researchers, especially when exploring derivatives for drug development.

References

acrylophenone spectroscopic properties IR UV

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Properties of Acetophenone

The tables below summarize key spectroscopic data for acetophenone, which can serve as a reference point.

Table 1: UV-Vis Absorption Data for Acetophenone

Property Value
Absorption Wavelength (λ_max) 241 nm [1]
Molar Absorptivity (ε) 12,800 M⁻¹cm⁻¹ at 241 nm [1]
Solvent Ethanol [1]
Instrument Agilent 8453 [1]

Table 2: IR Spectroscopy and Other Physical Properties

Property Value / Description
IR Spectrum Gas-phase spectrum available in the NIST database [2].
Vibrational Modes Key bands include C=O stretch, C–H stretch, and aromatic ring breathing vibrations [3].
Molecular Weight 120.15 g/mol [2] [4]
CAS Registry Number 98-86-2 [1] [2] [4]

Experimental Protocols for Spectroscopic Analysis

For researchers aiming to reproduce or build upon this data, here are the methodologies derived from the search results.

Protocol 1: UV-Vis Absorption Spectroscopy (for data in Table 1)

  • Compound: Acetophenone (source: Sigma-Aldrich, A10701) [1].
  • Solvent Preparation: Prepare a solution in ethanol [1].
  • Instrumentation: Use a spectrophotometer such as an Agilent 8453 [1].
  • Data Collection: Measure the absorption spectrum, identifying the wavelength of maximum absorption (λ_max) and calculating the molar absorptivity [1].

Protocol 2: Raman Spectroscopy (for vibrational analysis)

  • Instrument: Renishaw Invia Raman spectrometer [3].
  • Excitation Source: Argon laser with a wavelength of 532 nm and a power output of 50 mW [3].
  • Detection: Use a standard charge-coupled device (CCD) camera detector [3].
  • Sample Handling: Conduct experiments for pure acetophenone and its solutions in solvents like ethanol or chloroform at normal atmospheric pressure and temperature [3].

Protocol 3: IR Spectroscopy

  • Data Source: The gas-phase infrared spectrum for acetophenone is available in the NIST WebBook, originally measured using a Perkin-Elmer 180 instrument [2].
  • Sample State: Vapor (12 microliter at 150 °C) [2].
  • Cell: 5 cm KBr cell with a volume of 80 cm³ [2].

Experimental Workflow for Characterization

The diagram below outlines a generalized workflow for the spectroscopic characterization of a compound like acetophenone, integrating the protocols above.

Start Sample Preparation UVVis UV-Vis Spectroscopy Start->UVVis IR IR Spectroscopy Start->IR Raman Raman Spectroscopy Start->Raman Data Data Analysis & Comparison UVVis->Data IR->Data Raman->Data

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

132.06

LogP

1.88 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O4QWF7V5AA

Other CAS

768-03-6

Wikipedia

Acrylophenone

Dates

Last modified: 08-15-2023
1: Watanabe A, Kamada G, Imanari M, Shiba N, Yonai M, Muramoto T. Effect of aging on volatile compounds in cooked beef. Meat Sci. 2015 Sep;107:12-9. doi: 10.1016/j.meatsci.2015.04.004. Epub 2015 Apr 16. PubMed PMID: 25919931.

Explore Compound Types